molecular formula C28H44O4 B13647057 1alpha, 24, 25-Trihydroxy VD2

1alpha, 24, 25-Trihydroxy VD2

カタログ番号: B13647057
分子量: 444.6 g/mol
InChIキー: KRGCLKZOZQUAFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1alpha, 24, 25-Trihydroxy VD2 is a useful research compound. Its molecular formula is C28H44O4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCLKZOZQUAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Activity of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of vitamin D2, a secosteroid known for its crucial role in calcium homeostasis and bone metabolism. While the biological activities of the dihydroxyvitamin D metabolites, 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂) and 1α,25-dihydroxyvitamin D₃ (1α,25-(OH)₂D₃), have been extensively studied, the trihydroxy metabolites represent a newer frontier in vitamin D research. This technical guide provides a comprehensive overview of the synthesis and biological activity of 1α,24,25-trihydroxyvitamin D₂, a molecule of interest for its potential therapeutic applications, including in the realms of cancer and metabolic bone diseases. This document details synthetic pathways, summarizes key biological activities with quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways.

Synthesis of 1α,24,25-Trihydroxyvitamin D2

Convergent Chemical Synthesis Strategy

A convergent synthesis approach is a common and versatile method for producing various vitamin D analogs. This strategy involves the independent synthesis of the A-ring and the C/D-ring (with the side chain) fragments, which are then coupled to form the final molecule. A proposed pathway for 1α,24,25-trihydroxyvitamin D₂ would likely start from ergosterol or vitamin D₂ itself.

Key Steps in a Convergent Synthesis:

  • Preparation of the C/D-Ring Synthon: This fragment, containing the hydroxylated side chain, can be synthesized from a suitable starting material. For 1α,24,25-trihydroxyvitamin D₂, this would involve the stereoselective introduction of hydroxyl groups at the C-24 and C-25 positions.

  • Preparation of the A-Ring Synthon: The A-ring fragment, containing the 1α-hydroxyl group, is typically prepared from a chiral starting material to ensure the correct stereochemistry.

  • Coupling of the A-Ring and C/D-Ring Fragments: A common method for coupling is the Wittig-Horner reaction, which involves a phosphine oxide derivative of the A-ring and a ketone derivative of the C/D-ring.[1]

  • Deprotection and Isomerization: Following the coupling reaction, protecting groups are removed, and a photoisomerization step may be necessary to obtain the final triene system of the vitamin D molecule.

A patent for the synthesis of the related compound, 1α,24(S)-dihydroxyvitamin D₂, outlines a multi-step process starting from ergosterol, which is converted to 24-hydroxyergosterol. This intermediate is then irradiated and thermally converted to 24-hydroxyvitamin D₂, which is subsequently converted in six steps to 1α,24(S)-dihydroxyvitamin D₂.[2] A similar strategy could be adapted to introduce the 25-hydroxyl group.

Enzymatic Synthesis

1α,24,25-Trihydroxyvitamin D₂ is a known catabolite of 1α,25-dihydroxyvitamin D₂.[3] The hydroxylation at the C-24 position is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1.[4] This mitochondrial enzyme plays a key role in vitamin D metabolism by initiating the degradation of the active form of vitamin D.

Enzymatic_Synthesis 1α,25-(OH)₂D₂ 1α,25-(OH)₂D₂ 1α,24,25-(OH)₃D₂ 1α,24,25-(OH)₃D₂ 1α,25-(OH)₂D₂->1α,24,25-(OH)₃D₂ Hydroxylation at C-24 CYP24A1 CYP24A1 CYP24A1->1α,24,25-(OH)₃D₂

Biological Activity of 1α,24,25-Trihydroxyvitamin D2

The biological activity of 1α,24,25-trihydroxyvitamin D₂ is not as extensively characterized as its dihydroxy counterparts. However, studies on related compounds provide insights into its potential effects on the vitamin D receptor (VDR), cell proliferation, and calcium metabolism.

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of vitamin D metabolites are primarily mediated through their binding to the nuclear vitamin D receptor (VDR). The affinity of a ligand for the VDR is a key determinant of its biological potency. While specific Ki or IC₅₀ values for 1α,24,25-trihydroxyvitamin D₂ are not widely reported, data for related compounds suggest that additional hydroxylation at the C-24 position can influence VDR binding. For instance, the VDR binding affinity of 1α,24R,25-trihydroxyvitamin D₃ was found to be lower than that of 1α,25-dihydroxyvitamin D₃.

CompoundRelative VDR Binding Affinity (%) (Compared to 1α,25-(OH)₂D₃)
1α,25-(OH)₂D₃ 100
1α,25-(OH)₂D₂ ~100[5]
24-epi-1α,25-(OH)₂D₂ Less active than 1α,25-(OH)₂D₃[5]
1α,24(S)-(OH)₂D₂ Potent VDR agonist[6]

Note: Specific quantitative data for 1α,24,25-trihydroxyvitamin D₂ is limited. The table presents data for structurally related compounds to provide context.

Antiproliferative and Differentiation-Inducing Activity

Vitamin D compounds are known to inhibit the proliferation and induce the differentiation of various cancer cell lines. Studies on 1,24(S)-dihydroxyvitamin D₂ have demonstrated its potent antiproliferative activity in breast cancer models. It was shown to inhibit the growth of VDR-positive breast cancer cells and reduce the growth of MCF-7 xenografts in nude mice by 50% after five weeks of treatment (at doses of 10 µg/kg or 50 µg/kg) without causing hypercalcemia.[6] It is plausible that 1α,24,25-trihydroxyvitamin D₂ may also possess similar antiproliferative and pro-differentiating properties.

Cell LineCompoundIC₅₀ (nM)Reference
Human Malignant Melanoma A375PRI-1733 (a 24R-epimer of a 1,25(OH)₂D₂ analog) 0.028[7]

Note: The table provides data for a closely related analog due to the limited availability of specific IC₅₀ values for 1α,24,25-trihydroxyvitamin D₂.

Effects on Calcium Metabolism

A primary physiological role of vitamin D is the regulation of calcium and phosphate homeostasis. This includes stimulating intestinal calcium absorption and bone calcium mobilization. The calcemic activity of vitamin D analogs is a critical consideration for their therapeutic development, as hypercalcemia is a major dose-limiting side effect. The related compound 1,24(S)-dihydroxyvitamin D₂ has been reported to have low calcemic activity, suggesting that 1α,24,25-trihydroxyvitamin D₂ might also exhibit a favorable therapeutic window with reduced hypercalcemic risk.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1α,24,25-trihydroxyvitamin D₂.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of 1α,24,25-trihydroxyvitamin D₂ for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25(OH)₂D₃ (radioligand)

  • 1α,24,25-trihydroxyvitamin D₂ (test compound)

  • Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of 1α,24,25-trihydroxyvitamin D₂ and unlabeled 1α,25(OH)₂D₃ in the assay buffer.

  • In microcentrifuge tubes, incubate a fixed concentration of [³H]-1α,25(OH)₂D₃ with the recombinant VDR in the presence of either buffer (total binding), an excess of unlabeled 1α,25(OH)₂D₃ (non-specific binding), or varying concentrations of 1α,24,25-trihydroxyvitamin D₂.

  • Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

  • Add hydroxylapatite slurry to each tube to bind the VDR-ligand complex.

  • Wash the hydroxylapatite pellets with buffer to remove unbound radioligand.

  • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow

Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)

Objective: To assess the ability of 1α,24,25-trihydroxyvitamin D₂ to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • 1α,24,25-trihydroxyvitamin D₂

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Microscope

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium with 10% FBS.

  • Seed the cells in a multi-well plate and treat with varying concentrations of 1α,24,25-trihydroxyvitamin D₂ for 3-5 days.

  • After the incubation period, harvest the cells and resuspend them in a solution containing NBT and PMA.

  • Incubate the cells at 37°C for 25 minutes.

  • Prepare cytospin slides of the cells.

  • Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a microscope.

  • Calculate the percentage of NBT-positive cells to determine the extent of differentiation.[8]

In Vivo Bone Calcium Mobilization Assay in Rats

Objective: To evaluate the effect of 1α,24,25-trihydroxyvitamin D₂ on the mobilization of calcium from bone in an in vivo model.

Materials:

  • Vitamin D-deficient rats

  • Low calcium diet

  • 1α,24,25-trihydroxyvitamin D₂

  • Vehicle control (e.g., propylene glycol)

  • Calcium assay kit

Procedure:

  • Induce vitamin D deficiency in rats by feeding them a vitamin D-deficient diet for several weeks.

  • Switch the rats to a low calcium diet for a few days prior to the experiment.

  • Administer a single dose of 1α,24,25-trihydroxyvitamin D₂ or vehicle control to the rats via intraperitoneal or oral gavage.

  • Collect blood samples at various time points (e.g., 0, 6, 12, 24 hours) after administration.

  • Measure the serum calcium concentration using a calcium assay kit.

  • An increase in serum calcium levels in the treated group compared to the control group indicates bone calcium mobilization.

Signaling Pathways

The biological effects of 1α,24,25-trihydroxyvitamin D₂ are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. While specific gene expression profiles for 1α,24,25-trihydroxyvitamin D₂ are not yet well-defined, the general VDR signaling pathway provides a framework for its mechanism of action.

Upon binding to 1α,24,25-trihydroxyvitamin D₂, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide range of biological processes, including calcium metabolism, cell proliferation, differentiation, and immune function.[9]

VDR_Signaling_Pathway

Conclusion

1α,24,25-Trihydroxyvitamin D₂ is a metabolite of vitamin D₂ with potential therapeutic relevance. While detailed information on its synthesis and specific biological activities is still emerging, this guide provides a comprehensive overview based on current knowledge of related compounds. The convergent synthesis strategy offers a viable route for its chemical preparation, and its biological effects are likely mediated through the VDR signaling pathway, influencing gene expression related to cell proliferation, differentiation, and calcium metabolism. Further research is warranted to fully elucidate the pharmacological profile of 1α,24,25-trihydroxyvitamin D₂ and to explore its potential as a therapeutic agent for various diseases. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Discovery and Characterization of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1α,24,25-Trihydroxyvitamin D2 [1α,24,25-(OH)₃D₂], a significant metabolite of the active form of vitamin D2. The document details its discovery, enzymatic synthesis, and biological role, with a focus on its interaction with the vitamin D receptor (VDR) and its subsequent signaling pathways. Detailed experimental protocols for the synthesis, purification, and characterization of this and similar vitamin D analogs are provided, alongside methodologies for assessing its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of vitamin D metabolism and the development of novel vitamin D-based therapeutics.

Introduction

Vitamin D, in its various forms, plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. The biological activity of vitamin D is mediated by its hormonally active form, 1α,25-dihydroxyvitamin D [1α,25-(OH)₂D]. While the D3 form has been extensively studied, the metabolic fate and biological significance of the D2 analog, ergocalciferol, are of increasing interest. 1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the catabolic pathway of 1α,25-dihydroxyvitamin D2, primarily formed through the action of the enzyme CYP24A1. Understanding the characteristics of this trihydroxy metabolite is essential for elucidating the complete picture of vitamin D2 metabolism and its physiological effects.

Discovery and Biosynthesis

1α,24,25-Trihydroxyvitamin D2 was first identified as a new metabolite of vitamin D2 produced in vitro by perfusing isolated rat kidneys with 1,25-dihydroxyvitamin D2[1]. This discovery highlighted a novel metabolic pathway for the inactivation of the active form of vitamin D2. The biosynthesis of 1α,24,25-(OH)₃D₂ is a multi-step enzymatic process.

The primary enzyme responsible for the synthesis of 1α,24,25-(OH)₃D₂ from 1α,25-(OH)₂D₂ is the mitochondrial enzyme CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase. This enzyme catalyzes the hydroxylation of 1α,25-(OH)₂D₂ at the C-24 position. Subsequently, the same enzyme can further hydroxylate 1α,24,25-(OH)₃D₂ at other positions, leading to its eventual degradation and excretion[2][3].

Biological Activity and Signaling Pathway

The biological activity of vitamin D metabolites is primarily mediated through their binding to the Vitamin D Receptor (VDR) , a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The signaling pathway of 1α,24,25-(OH)₃D₂ is intrinsically linked to the general vitamin D signaling cascade.

Vitamin D Signaling Pathway cluster_Metabolism Metabolism cluster_Signaling Nuclear Signaling 1,25(OH)2D2 1,25(OH)2D2 CYP24A1 CYP24A1 1,25(OH)2D2->CYP24A1 1,24,25(OH)3D2 1,24,25(OH)3D2 VDR VDR 1,24,25(OH)3D2->VDR Binding CYP24A1->1,24,25(OH)3D2 VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Biological_Effects Biological Effects (e.g., Cell Differentiation, Calcium Homeostasis) Gene_Transcription->Biological_Effects

Vitamin D2 Metabolism and Signaling Pathway

Quantitative Data

Precise quantitative data for the biological activity of 1α,24,25-Trihydroxyvitamin D2 are limited in publicly available literature. However, data for related vitamin D analogs provide a valuable framework for comparison.

CompoundVDR Binding Affinity (IC₅₀)HL-60 Cell Differentiation (ED₅₀)Reference
1α,25-(OH)₂D₃ ~0.1 - 1 nM5.7 x 10⁻⁹ M[4][5]
1α,25-(OH)₂D₂ Comparable to 1α,25-(OH)₂D₃Comparable to 1α,25-(OH)₂D₃[6]
24-epi-1,25-(OH)₂D₂ Less active than 1α,25-(OH)₂D₃Less active than 1α,25-(OH)₂D₃[6]
1α,24,25-(OH)₃D₂ Data not availableData not available

Experimental Protocols

Synthesis of Vitamin D Analogs (General Convergent Strategy)

A common and efficient method for synthesizing vitamin D analogs is the convergent approach, which involves the synthesis of the A-ring and the C/D-ring (upper fragment) separately, followed by their coupling.

Convergent_Synthesis_Workflow Start_A A-Ring Precursor (e.g., from Quinic Acid) Mod_A Functionalization of A-Ring (e.g., introduction of hydroxyl groups) Start_A->Mod_A Start_CD C/D-Ring Precursor (e.g., from Vitamin D2) Mod_CD Side-Chain Construction (e.g., hydroxylation at C24, C25) Start_CD->Mod_CD Coupling Coupling Reaction (e.g., Suzuki or Horner-Wittig) Mod_A->Coupling Mod_CD->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product 1α,24,25-(OH)₃D₂ Analog Deprotection->Final_Product

References

An In-depth Technical Guide on the Mechanism of Action of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). While extensive research has focused on the parent compound, the precise mechanism of action and quantitative biological activity of 1α,24,25-(OH)3D2 are less well-defined. This technical guide synthesizes the current understanding of its metabolic pathway, inferred molecular interactions, and potential physiological roles, drawing upon comparative data from related vitamin D analogs. This document provides a framework for researchers and drug development professionals to understand and investigate the therapeutic potential of this and other 24-hydroxylated vitamin D compounds.

Introduction

Vitamin D and its metabolites are crucial regulators of calcium and phosphate homeostasis, bone metabolism, and a wide range of other physiological processes, including immune modulation and cell differentiation. The biological effects of vitamin D are primarily mediated by the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes. The most potent natural ligand for the VDR is 1α,25-dihydroxyvitamin D3 (Calcitriol). Its vitamin D2 counterpart, 1α,25-(OH)2D2, also exhibits high affinity for the VDR and similar biological activity. The hydroxylation of these active forms, particularly at the C-24 position, has traditionally been viewed as a catabolic pathway leading to inactivation. However, emerging evidence suggests that 24-hydroxylated metabolites may retain significant biological activity. This guide focuses on 1α,24,25-(OH)3D2, a key metabolite in the vitamin D2 pathway.

The Canonical Vitamin D Receptor (VDR) Signaling Pathway

The predominant mechanism of action for vitamin D compounds is through the nuclear VDR. This pathway involves a series of steps leading to the modulation of gene expression.

  • Ligand Binding: 1α,24,25-(OH)3D2, like other vitamin D metabolites, is presumed to enter the target cell and bind to the ligand-binding domain of the VDR in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the retinoid X receptor (RXR).

  • DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase or decrease in the synthesis of the corresponding protein.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25-(OH)3D2_cyto 1α,24,25-(OH)3D2 VDR_cyto VDR 1a,24,25-(OH)3D2_cyto->VDR_cyto Binds VDR_RXR_DNA VDR-RXR Complex bound to VDRE VDR_cyto->VDR_RXR_DNA Heterodimerizes with RXR & Translocates RXR_cyto RXR RXR_cyto->VDR_RXR_DNA Coactivators Co-activators VDR_RXR_DNA->Coactivators Recruits Gene Target Gene Coactivators->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Canonical VDR Genomic Signaling Pathway

Metabolism of 1α,25-Dihydroxyvitamin D2

1α,24,25-(OH)3D2 is a product of the metabolism of 1α,25-(OH)2D2, primarily catalyzed by the enzyme 24-hydroxylase (CYP24A1). This enzyme is a key regulator of vitamin D homeostasis, as it initiates the catabolism of both 1,25-(OH)2D3 and 1,25-(OH)2D2. The expression of CYP24A1 is induced by high levels of 1,25-(OH)2D, creating a negative feedback loop.

The metabolic cascade in humans involves the conversion of 1α,25-(OH)2D2 to 1α,24,25-(OH)3D2, which can then be further metabolized to various other products, ultimately leading to its inactivation and excretion.

Metabolism_Pathway 1a,25-(OH)2D2 1α,25-(OH)2D2 1a,24,25-(OH)3D2 1α,24,25-(OH)3D2 1a,25-(OH)2D2->1a,24,25-(OH)3D2 Hydroxylation Further_Metabolites Further Metabolites (e.g., Tetrahydroxyvitamin D2) 1a,24,25-(OH)3D2->Further_Metabolites Further Hydroxylation Inactivation Inactivation & Excretion Further_Metabolites->Inactivation CYP24A1 CYP24A1 (24-Hydroxylase) CYP24A1->1a,25-(OH)2D2

Metabolic Pathway of 1α,25-(OH)2D2

Quantitative Data and Biological Activity

The following table summarizes comparative data for related vitamin D analogs to provide a context for the potential activity of 1α,24,25-(OH)3D2.

CompoundVDR Binding Affinity (Relative to 1,25-(OH)2D3)Intestinal Calcium AbsorptionBone Calcium MobilizationReference
1α,25-(OH)2D3 100%HighHighBaseline
1α,25-(OH)2D2 ~100%HighHigh[1][2]
24-epi-1,25-(OH)2D2 ~33%~50% of 1,25-(OH)2D2Inactive in vivo (short-lived effect)[1]
1α,24(R),25-(OH)3D3 Lower than 1,25-(OH)2D3ActiveActive[3]

Based on this comparative data, it can be inferred that 1α,24,25-(OH)3D2 likely possesses a lower binding affinity for the VDR than 1α,25-(OH)2D2 and consequently may exhibit reduced, but still potentially significant, biological activity in regulating gene expression and physiological processes.

Experimental Protocols

The biological activity of 1α,24,25-(OH)3D2 can be characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Objective: To determine the relative binding affinity (IC50) of 1α,24,25-(OH)3D2 for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25-(OH)2D3 (radioligand)

  • Unlabeled 1α,25-(OH)2D3 (positive control)

  • Test compound: 1α,24,25-(OH)3D2

  • Assay buffer (e.g., Tris-HCl buffer containing stabilizers)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the unlabeled positive control.

  • In a multi-well plate, incubate a fixed concentration of recombinant VDR and [³H]-1α,25-(OH)2D3 with the various concentrations of the test compound or control.

  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25-(OH)2D3).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

VDR-Mediated Reporter Gene Assay

This assay measures the functional ability of a compound to activate VDR-mediated gene transcription.

Objective: To determine the functional potency (EC50) of 1α,24,25-(OH)3D2 as a VDR agonist.

Materials:

  • A suitable human cell line (e.g., HEK293T, HaCaT)

  • An expression vector for human VDR

  • A reporter vector containing a luciferase gene downstream of a promoter with multiple VDREs

  • Transfection reagent

  • Cell culture medium (charcoal-stripped serum to remove endogenous steroids)

  • Test compound: 1α,24,25-(OH)3D2

  • Positive control: 1α,25-(OH)2D3

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound or the positive control. Include a vehicle-only control.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the test compound and use non-linear regression to determine the EC50 value.

Experimental_Workflow cluster_binding VDR Competitive Binding Assay cluster_reporter Reporter Gene Assay Binding_Start Incubate VDR, [³H]-1,25D3, and Test Compound Filtration Separate Bound/Free Ligand (Filtration) Binding_Start->Filtration Scintillation Measure Radioactivity (Scintillation Counting) Filtration->Scintillation Binding_End Calculate IC50 Scintillation->Binding_End Reporter_Start Transfect Cells with VDR & VDRE-Luciferase Treatment Treat Cells with Test Compound Reporter_Start->Treatment Luminescence Measure Luciferase Activity Treatment->Luminescence Reporter_End Calculate EC50 Luminescence->Reporter_End

Generalized Experimental Workflow

Conclusion and Future Directions

1α,24,25-Trihydroxyvitamin D2 is an important metabolite in the vitamin D2 endocrine system. While it is a product of the catabolic pathway initiated by CYP24A1, comparative evidence from related 24-hydroxylated analogs suggests that it likely retains a degree of biological activity. Its mechanism of action is presumed to follow the canonical VDR signaling pathway, involving ligand binding, heterodimerization with RXR, binding to VDREs, and modulation of target gene transcription.

Future research should focus on obtaining direct quantitative data on the VDR binding affinity and functional potency of 1α,24,25-(OH)3D2. Furthermore, comprehensive studies on its effects on the expression of key vitamin D target genes (e.g., CYP24A1, osteocalcin, TRPV6) and its physiological effects in in vivo models are warranted. A deeper understanding of the biological activity of 24-hydroxylated vitamin D metabolites will provide a more complete picture of vitamin D homeostasis and may reveal novel therapeutic opportunities for these compounds in various disease states.

References

In Vivo Metabolic Fate of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Its formation represents a key step in the catabolic cascade of vitamin D2, primarily initiated by the enzyme cytochrome P450 family 24 subfamily A1 (CYP24A1). Understanding the in vivo metabolic pathway of this trihydroxylated metabolite is crucial for elucidating the complete picture of vitamin D2 endocrinology and for the development of novel vitamin D analogues with tailored therapeutic profiles. This technical guide provides a comprehensive overview of the in vivo metabolism of 1α,24,25-(OH)₃D₂, detailing the enzymatic processes, subsequent metabolic products, and the analytical methodologies employed for its study.

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

The in vivo metabolism of 1α,24,25-(OH)₃D₂ is a multi-step process involving sequential hydroxylations and other modifications, primarily occurring in the kidney.

Formation of 1α,24,25-Trihydroxyvitamin D2

The initial and rate-limiting step in the catabolism of 1α,25-(OH)₂D₂ is the hydroxylation at the C-24 position, catalyzed by the mitochondrial enzyme CYP24A1. This reaction yields 1α,24R,25-trihydroxyvitamin D₂.

Further Metabolism

Following its formation, 1α,24,25-(OH)₃D₂ serves as a substrate for further enzymatic modifications, also mediated by CYP24A1. In vitro studies using isolated perfused rat kidneys have demonstrated that 1α,24,25-(OH)₃D₂ is further hydroxylated at the C-28 and C-26 positions to form 1α,24,25,28-tetrahydroxyvitamin D₂ and 1α,24,25,26-tetrahydroxyvitamin D₂, respectively. These subsequent hydroxylations are part of the inactivation pathway, leading to metabolites with progressively lower biological activity.

The metabolic cascade ultimately results in the formation of water-soluble, biologically inactive end products that are excreted.

Quantitative Data

While specific in vivo pharmacokinetic data for 1α,24,25-(OH)₃D₂ is limited, studies on related vitamin D metabolites provide valuable insights into its likely behavior.

ParameterValue/ObservationSpeciesNotes
Formation Produced from 1,25-(OH)₂D₂ via CYP24A1-mediated 24-hydroxylation.Rat (in vitro)Key initiating step in the catabolic pathway.
Further Metabolism Metabolized to 1α,24,25,28-tetrahydroxyvitamin D₂ and 1α,24,25,26-tetrahydroxyvitamin D₂.Rat (in vitro)Part of the inactivation cascade.
Biological Activity (Analog) 1α,24,25-(OH)₃D₃ (the D3 analog) exhibits biological activity, including binding to the Vitamin D Receptor (VDR), though with lower affinity than 1,25-(OH)₂D₃.In vitroSuggests potential for some residual biological activity of the D2 form.
Pharmacokinetics (Related Compound) 1α,24(OH)₂D₂ (a related metabolite) has approximately one-fifth the systemic exposure of 1α,25(OH)₂D₂ in rats.[1]RatIndicates that 24-hydroxylation can significantly alter the pharmacokinetic profile.

Signaling Pathways

The biological effects of vitamin D metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. While the direct signaling pathways of 1α,24,25-(OH)₃D₂ have not been extensively studied, it is presumed to interact with the VDR, albeit with a lower affinity than its precursor, 1α,25-(OH)₂D₂.

Upon binding to the VDR, vitamin D metabolites can initiate both genomic and non-genomic signaling pathways.

Genomic Signaling

The canonical genomic pathway involves the binding of the VDR-ligand complex to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This process regulates a wide array of physiological functions, including calcium and phosphate homeostasis, cell proliferation and differentiation, and immune responses.[2]

Non-Genomic Signaling

In addition to the classical genomic pathway, vitamin D metabolites can elicit rapid, non-genomic responses.[3][4][5][6][7] These actions are initiated at the cell membrane and involve the activation of various second messenger systems, including:

  • Phospholipase C (PLC)

  • Protein Kinase C (PKC)[4][6][7]

  • Mitogen-activated protein kinases (MAPK)[4]

  • Phosphatidylinositol 3-kinase (PI3K)[3][6]

These rapid signaling events can, in turn, influence genomic responses through cross-talk with nuclear signaling pathways.

Experimental Protocols

The study of the in vivo metabolism of 1α,24,25-(OH)₃D₂ requires robust experimental protocols for sample collection, preparation, and analysis.

In Vivo Animal Models

Rats are a commonly used animal model for studying vitamin D metabolism.[1][8]

Protocol for In Vivo Metabolism Study in Rats:

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized under controlled conditions of temperature, humidity, and light-dark cycle.

  • Dosing: A physiological or pharmacological dose of the parent compound (e.g., radiolabeled 1α,25-(OH)₂D₂) is administered intravenously or orally.

  • Sample Collection: At various time points post-administration, blood is collected via cardiac puncture or from the tail vein. Tissues of interest, such as the kidneys, liver, and intestine, are also harvested.

  • Sample Processing: Blood is centrifuged to obtain serum or plasma. Tissues are homogenized. All samples are stored at -80°C until analysis.

Sample Preparation for Metabolite Analysis

Lipid Extraction from Serum/Plasma:

  • To a serum or plasma sample, add two volumes of methanol and vortex thoroughly.

  • Add two volumes of dichloromethane, vortex again, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipid-soluble vitamin D metabolites.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in an appropriate solvent for chromatographic analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.[9][10][11][12][13]

General LC-MS/MS Protocol:

  • Chromatographic Separation: The extracted metabolites are separated using a reverse-phase C18 column with a gradient elution of methanol and water.

  • Ionization: The separated metabolites are ionized using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite to ensure accurate identification and quantification.

  • Quantification: Stable isotope-labeled internal standards are used to correct for matrix effects and variations in extraction efficiency and instrument response.

Visualizations

Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2

Metabolic Pathway of 1alpha, 24, 25-Trihydroxy VD2 1alpha,25-(OH)2D2 1alpha,25-(OH)2D2 1alpha,24,25-(OH)3D2 1alpha,24,25-(OH)3D2 1alpha,25-(OH)2D2->1alpha,24,25-(OH)3D2 CYP24A1 (24-Hydroxylation) 1alpha,24,25,28-(OH)4D2 1alpha,24,25,28-(OH)4D2 1alpha,24,25-(OH)3D2->1alpha,24,25,28-(OH)4D2 CYP24A1 (28-Hydroxylation) 1alpha,24,25,26-(OH)4D2 1alpha,24,25,26-(OH)4D2 1alpha,24,25-(OH)3D2->1alpha,24,25,26-(OH)4D2 CYP24A1 (26-Hydroxylation) Inactive Metabolites Inactive Metabolites 1alpha,24,25,28-(OH)4D2->Inactive Metabolites 1alpha,24,25,26-(OH)4D2->Inactive Metabolites

Caption: Catabolic pathway of 1α,25-(OH)₂D₂ to inactive metabolites.

Experimental Workflow for In Vivo Metabolism Study

Experimental Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Time Points Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for studying vitamin D metabolism in vivo.

Signaling Pathways of Vitamin D Metabolites

Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Vitamin D Metabolite Vitamin D Metabolite VDR VDR Vitamin D Metabolite->VDR Membrane Receptors Membrane Receptors Vitamin D Metabolite->Membrane Receptors VDRE Binding VDRE Binding VDR->VDRE Binding Second Messengers Second Messengers Membrane Receptors->Second Messengers Gene Transcription Gene Transcription VDRE Binding->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response Kinase Activation Kinase Activation Second Messengers->Kinase Activation Rapid Cellular Response Rapid Cellular Response Kinase Activation->Rapid Cellular Response

References

1α,24,25-Trihydroxyvitamin D2: An In-Depth Technical Guide to Vitamin D Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂VD₂). Understanding the binding affinity of this and related compounds to the Vitamin D Receptor (VDR) is crucial for the development of novel therapeutics targeting a wide range of physiological processes. The VDR, a ligand-inducible transcription factor, plays a key role in calcium homeostasis, bone metabolism, cellular growth and differentiation, and immune system modulation.[1] This guide provides a comprehensive overview of the VDR binding affinity of 1α,24,25-Trihydroxy VD2, its related analogs, the experimental protocols for these determinations, and the associated signaling pathways.

Vitamin D Receptor (VDR) Binding Affinity: A Comparative Analysis

CompoundRelative Binding Affinity (RBA) for VDRSpecies/SystemComments
1α,25-Dihydroxyvitamin D₃ (Calcitriol) 100% (Reference Compound)Multiple (Human, Rat, Chick)The primary active form of vitamin D₃, used as the standard for comparison.
1α,25-Dihydroxyvitamin D₂ ~100%Human, RatDemonstrates equal affinity to 1α,25-(OH)₂D₃ in mammalian systems.
24-epi-1α,25-Dihydroxyvitamin D₂ ~33%Chick Intestinal ReceptorExhibits significantly lower affinity compared to 1α,25-(OH)₂D₃.[1]
1α,24(R),25-Trihydroxyvitamin D₃ Lower than 1α,25-(OH)₂D₃Not specifiedGenerally, hydroxylation at the C-24 position can reduce VDR binding affinity.

Note: Relative Binding Affinity (RBA) is often expressed as a percentage relative to the binding of 1α,25-dihydroxyvitamin D₃, which is set at 100%.

Experimental Protocols: VDR Competitive Binding Assay

The determination of VDR binding affinity is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (e.g., 1α,24,25-Trihydroxy VD2) to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the VDR.

Materials:
  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: Tritiated 1α,25-dihydroxyvitamin D₃ ([³H]-1α,25(OH)₂D₃) with high specific activity.

  • Test Compound: 1α,24,25-Trihydroxyvitamin D2 at various concentrations.

  • Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.

  • Assay Buffer: A buffer solution designed to maintain the stability of the receptor and ligand, typically containing Tris-HCl, EDTA, DTT, and KCl.

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

Methodology:
  • Preparation: Prepare serial dilutions of the test compound and the unlabeled control ligand in the assay buffer.

  • Incubation: In appropriate reaction vessels, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled control. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

  • Equilibrium: Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation: Separate the VDR-bound radioligand from the free radioligand using either a hydroxylapatite slurry followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.

  • Quantification: Add scintillation cocktail to the separated bound fraction and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

VDR Signaling Pathways and Experimental Workflow

The biological effects of vitamin D compounds are primarily mediated through the VDR, which functions as a nuclear receptor. Upon ligand binding, the VDR undergoes a conformational change, leading to a cascade of molecular events that ultimately regulate gene expression.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD2 Vitamin D2 (Ergocalciferol) 25_OH_VD2 25(OH)VD2 VD2->25_OH_VD2 Liver (25-hydroxylase) 1_25_OH2_VD2 1,25(OH)2VD2 25_OH_VD2->1_25_OH2_VD2 Kidney (1α-hydroxylase) 1_24_25_OH3_VD2 1,24,25(OH)3VD2 1_25_OH2_VD2->1_24_25_OH3_VD2 Target Tissues (24-hydroxylase) VDR VDR 1_24_25_OH3_VD2->VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE VDRE VDR_RXR_Complex->VDRE Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription

Caption: VDR genomic signaling pathway for Vitamin D2 metabolism and action.

The diagram above illustrates the metabolic activation of Vitamin D2 and the subsequent genomic signaling cascade. Vitamin D2 is first hydroxylated in the liver to 25-hydroxyvitamin D2, and then in the kidney to the active form, 1,25-dihydroxyvitamin D2. This active form, and its metabolite 1,24,25-trihydroxyvitamin D2, can bind to the VDR. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental_Workflow Start Start Preparation Prepare Reagents: - VDR Source - [3H]-1,25(OH)2D3 - Test Compound Dilutions Start->Preparation Incubation Incubate: - Total Binding - Non-specific Binding - Test Compound Concentrations Preparation->Incubation Separation Separate Bound and Free Ligand (e.g., Hydroxylapatite Assay) Incubation->Separation Quantification Quantify Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 and Ki Quantification->Analysis End End Analysis->End

References

In Vitro Functions of 1α,24,25-Trihydroxy Vitamin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2 that plays a role in calcium homeostasis and cellular regulation. While extensive research has focused on its vitamin D3 counterpart, understanding the specific in vitro functions of this vitamin D2 metabolite is crucial for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known in vitro activities of 1α,24,25-trihydroxy VD2 and related analogs, focusing on its effects on cell differentiation and proliferation, its interaction with the vitamin D receptor (VDR), and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from studies on analogous compounds are presented to facilitate further research in this area.

Core Functions and Mechanisms of Action

The biological effects of 1α,24,25(OH)₃D₂ are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a cascade of molecular events that lead to the regulation of gene expression. The key enzyme in the catabolism of active vitamin D metabolites is 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which is also involved in the metabolism of 1α,24,25(OH)₃D₂.

Cellular Differentiation

In vitro studies, particularly using the human promyelocytic leukemia cell line HL-60, have demonstrated that vitamin D analogs are potent inducers of differentiation. While specific quantitative data for 1α,24,25(OH)₃D₂ is limited in the available literature, studies on the closely related 1α,25-dihydroxyvitamin D3 (calcitriol) show induction of HL-60 cells into monocytes and macrophages. This differentiation is characterized by the expression of specific cell surface markers such as CD11b and CD14. The general consensus is that the potency of various vitamin D derivatives in inducing differentiation correlates with their binding affinity for the VDR.

Cell Proliferation

Quantitative Data

Specific quantitative data for the in vitro functions of 1α,24,25-Trihydroxy VD2 is not extensively available in the public domain. The following tables summarize representative quantitative data for the closely related and well-studied vitamin D analog, 1α,25-dihydroxyvitamin D3 (Calcitriol), to provide a comparative baseline for researchers.

Table 1: VDR Binding Affinity of Vitamin D Analogs

CompoundReceptor SourceAssay TypeKᵢ (nM)Relative Binding Affinity (%)
1α,25(OH)₂D₃ (Calcitriol)Recombinant Human VDRCompetitive Radioligand Binding~0.1100
25(OH)D₃Human VDRCompetitive Radioligand Binding~5.0~2

Note: Kᵢ and relative binding affinity values can vary depending on the specific experimental conditions and assay used.

Table 2: In Vitro Effects of 1α,25(OH)₂D₃ on HL-60 Cells

ParameterConcentrationIncubation TimeResult
Differentiation
NBT Reduction10 nM72 hoursSignificant increase in NBT-positive cells
CD11b Expression10 nM - 1 µM4 daysConcentration-dependent increase in expression
CD14 Expression10 nM - 1 µM4 daysConcentration-dependent increase in expression
Proliferation
Inhibition4 x 10⁻⁷ M (IC50)Not SpecifiedInhibition of cell survival[1]

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its Kd.

  • Test Compound: 1α,24,25-Trihydroxy VD2, serially diluted.

  • Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In appropriate tubes, combine the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer alone (for total binding).

  • Add the receptor source to initiate the binding reaction.

  • Incubate to allow binding to reach equilibrium (e.g., 15 hours at 4°C).[2]

  • Separate bound from free radioligand using HAP or filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[3]

HL-60 Cell Differentiation Assays

This assay measures the functional differentiation of myeloid cells by their ability to produce superoxide upon stimulation, which reduces the yellow NBT to a blue formazan precipitate.[4]

Materials:

  • HL-60 cells

  • 1α,24,25-Trihydroxy VD2

  • Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant

  • NBT solution (1 mg/mL in PBS)

  • Microscope

Procedure:

  • Culture HL-60 cells in the presence of various concentrations of 1α,24,25-Trihydroxy VD2 for a specified period (e.g., 72-96 hours).

  • Harvest the cells and resuspend in fresh medium.

  • Add the stimulant (e.g., PMA) and NBT solution to the cell suspension.

  • Incubate at 37°C for 30-60 minutes.

  • Prepare cytospin slides or view cells directly under a microscope.

  • Data Analysis: Count the percentage of cells containing blue-black formazan deposits (NBT-positive cells).

This method quantifies the expression of cell surface differentiation markers.[5][6]

Materials:

  • Differentiated and control HL-60 cells

  • Fluorescently-labeled monoclonal antibodies against human CD11b and CD14

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

  • Incubate the cells with the fluorescently-labeled antibodies (or isotype controls) on ice in the dark for 30 minutes.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in buffer for analysis.

  • Data Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells expressing CD11b and CD14 and the mean fluorescence intensity.

Signaling Pathways and Visualizations

The primary signaling pathway for 1α,24,25(OH)₃D₂ is initiated by its binding to the VDR. This leads to a conformational change in the receptor, its heterodimerization with the Retinoid X Receptor (RXR), and the subsequent binding of the VDR-RXR complex to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription.

Another layer of signaling involves rapid, non-genomic actions that are initiated at the cell membrane. These pathways can involve the activation of second messengers and protein kinases, such as MAP-kinase.[5][7]

Genomic Signaling Pathway of 1α,24,25-Trihydroxy VD2

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25(OH)3D2 1a,24,25(OH)3D2 VDR VDR 1a,24,25(OH)3D2->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to TargetGene Target Gene VDRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Biological Response (e.g., Differentiation) mRNA->Protein Translation

Genomic signaling pathway of 1α,24,25-Trihydroxy VD2.
Experimental Workflow for VDR Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Incubate: VDR + Radioligand + Test Compound A->D B Prepare Radioligand ([3H]-Calcitriol) B->D C Prepare VDR Source C->D E Separate Bound from Free Ligand D->E F Quantify Bound Radioactivity E->F G Calculate Specific Binding F->G H Plot Dose-Response Curve G->H I Determine IC50/Ki H->I

References

1α,24,25-Trihydroxyvitamin D2: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the vitamin D2 endocrine system. As an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D2, its biological activities and potential therapeutic applications are of significant interest to the scientific community. This document provides a comprehensive technical guide on 1α,24,25-trihydroxyvitamin D2, summarizing its metabolic pathway, mechanism of action, and available biological data. It also details relevant experimental protocols for its study and presents signaling pathways and experimental workflows in a clear, visual format.

Metabolism and Synthesis

1α,24,25-Trihydroxyvitamin D2 is produced in the body through the metabolic cascade of vitamin D2 (ergocalciferol). Following the conversion of vitamin D2 to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), further hydroxylation can occur. Specifically, 1α,24,25-trihydroxyvitamin D2 is formed when 1α,25-dihydroxyvitamin D2 is hydroxylated at the C-24 position.[1] This metabolic step is a part of the catabolic pathway that modulates the levels of active vitamin D hormones.

The synthesis of various vitamin D analogs, including trihydroxy forms, has been achieved for research and therapeutic purposes. These synthetic routes often involve convergent strategies, building the A-ring and the CD-ring/side-chain portions of the molecule separately before coupling them.

Mechanism of Action

Like other vitamin D compounds, the biological effects of 1α,24,25-trihydroxyvitamin D2 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Vitamin D Receptor (VDR) Signaling Pathway

Upon entering the target cell, 1α,24,25-trihydroxyvitamin D2 is presumed to bind to the ligand-binding domain of the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of this complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes, leading to changes in protein expression and ultimately a cellular response.

VDR_Signaling_Pathway Canonical Vitamin D Receptor (VDR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD2_analog 1α,24,25-(OH)₃VD₂ VDR VDR VD2_analog->VDR Binding VDR_complex VDR-Ligand Complex VDR->VDR_complex Conformational Change VDR_RXR VDR-RXR Heterodimer VDR_complex->VDR_RXR Translocation RXR RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Response Cellular Response Protein->Response Leads to VDR_Binding_Assay_Workflow VDR Competitive Binding Assay Workflow A Prepare Serial Dilutions of Test Compound B Incubate VDR, [³H]-1α,25(OH)₂D₃, and Test Compound A->B C Separate Bound and Free Radioligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ D->E Reporter_Gene_Assay_Workflow VDR Reporter Gene Assay Workflow A Seed Reporter Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 18-24 hours B->C D Lyse Cells and Measure Luciferase Activity C->D E Calculate EC₅₀ D->E

References

Stereochemistry of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a significant metabolite of the active form of vitamin D2. The stereochemical configuration at the C-24 position, resulting in (24R) and (24S) epimers, plays a pivotal role in modulating the biological activity of this compound. This document outlines the synthesis, structural characterization, and biological implications of these stereoisomers. Detailed experimental protocols for stereoselective synthesis and analytical separation are provided, alongside quantitative data and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of vitamin D metabolism and drug development.

Introduction

Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active. The final active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), is subject to metabolic inactivation, a key step of which is hydroxylation at the C-24 position, catalyzed by the enzyme CYP24A1. This reaction introduces a new chiral center, leading to the formation of two diastereomers: 1α,24R,25-trihydroxyvitamin D2 and 1α,24S,25-trihydroxyvitamin D2. The spatial arrangement of the hydroxyl group at C-24 has a profound impact on the molecule's interaction with the vitamin D receptor (VDR) and its subsequent biological activity. Understanding the stereochemistry of these metabolites is crucial for elucidating the pathways of vitamin D catabolism and for the design of novel vitamin D analogs with tailored therapeutic properties.

Stereochemistry at C-24

The introduction of a hydroxyl group at the C-24 position of 1α,25-(OH)₂D₂ results in two epimers, designated as (24R) and (24S). The absolute configuration at this chiral center significantly influences the conformation of the side chain, which is a critical determinant for binding to the VDR. Research on related vitamin D analogs has consistently shown that the stereochemistry of the side chain can dramatically alter biological potency. For instance, in the case of 1α,25-dihydroxyvitamin D₂, the 24-epi (24S) form exhibits reduced biological activity compared to the (24R) form in some assays.[1][2][3]

Data Presentation

NMR Spectroscopic Data

Disclaimer: The following data is representative and compiled from studies on analogous 24-hydroxylated vitamin D derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Side Chain of 1α,24,25-(OH)₃D₂ Epimers

Atom¹H Chemical Shift (δ, ppm) - (24R)¹H Chemical Shift (δ, ppm) - (24S)¹³C Chemical Shift (δ, ppm) - (24R)¹³C Chemical Shift (δ, ppm) - (24S)
C-21~1.0-1.1 (d)~1.0-1.1 (d)~19-21~19-21
C-22~5.2-5.4 (dd)~5.2-5.4 (dd)~130-132~130-132
C-23~5.4-5.6 (dd)~5.4-5.6 (dd)~135-137~135-137
C-24~3.4-3.6 (m)~3.5-3.7 (m)~72-74~72-74
C-25--~71-73~71-73
C-26~1.2-1.3 (s)~1.2-1.3 (s)~29-31~29-31
C-27~1.2-1.3 (s)~1.2-1.3 (s)~29-31~29-31
C-28~0.9-1.0 (d)~0.9-1.0 (d)~17-19~17-19

Note: d denotes a doublet, dd a doublet of doublets, m a multiplet, and s a singlet. The chemical shifts for protons on C-24 and adjacent carbons are expected to show the most significant differences between the two epimers.

Biological Activity Data

Direct comparative biological activity data for the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2 is limited. However, studies on the closely related 24-epimers of 1α,25-dihydroxyvitamin D2 provide valuable insights into the influence of C-24 stereochemistry on VDR binding and biological function.

Table 2: Relative Biological Activity of 24-epi-1α,25-dihydroxyvitamin D2 (24S) compared to 1α,25-dihydroxyvitamin D2 (24R)

Biological ParameterRelative Activity of 24-epi-1α,25(OH)₂D₂ (24S)Reference
Binding to Chick Intestinal VDR~33% of 1α,25(OH)₂D₃[2]
Intestinal Calcium Transport (rat)~50% of 1α,25(OH)₂D₂[2][4]
Bone Mineralization (rat)~50% of 1α,25(OH)₂D₂[2]
Bone Calcium Mobilization (rat, in vivo)Inactive (long-term), transiently active (short-term)[2]
Bone Resorption (fetal rat bone culture)~20% of 1α,25(OH)₂D₂[2]
HL-60 Cell DifferentiationComparable to 1α,25(OH)₂D₃[3]

These data suggest that the (24S) configuration generally leads to a decrease in classical vitamin D activities related to calcium metabolism, although its effect on cell differentiation may be comparable. This highlights the potential for stereochemistry to create analogs with dissociated biological profiles.

Experimental Protocols

Disclaimer: The following protocols are exemplary and based on established methodologies for the synthesis and analysis of related vitamin D analogs. Researchers should adapt and optimize these protocols for their specific applications.

Stereoselective Synthesis of 1α,24,25-(OH)₃D₂ Epimers

The stereoselective synthesis of the (24R) and (24S) epimers of 1α,24,25-trihydroxyvitamin D2 can be achieved through a convergent approach, coupling a protected A-ring synthon with a stereochemically defined CD-ring side-chain synthon.

Key Strategy: The stereocenter at C-24 is typically introduced using a stereoselective reaction such as Sharpless asymmetric dihydroxylation on a suitable precursor to the side chain.

Exemplary Protocol for the Synthesis of the CD-Ring Side-Chain Synthon:

  • Starting Material: A suitable protected CD-ring fragment, such as the Inhoffen-Lythgoe diol, is used as the starting material.

  • Side Chain Elongation: The side chain is elongated using standard organic synthesis methods, such as Wittig or Julia olefination, to introduce the necessary carbon framework.

  • Stereoselective Dihydroxylation: A key step involves the Sharpless asymmetric dihydroxylation of a double bond at the C-23/C-24 position of the side chain precursor. The choice of the chiral ligand (AD-mix-α or AD-mix-β) will determine the stereochemistry of the resulting diol, leading to either the (24R) or (24S) configuration.

  • Protection and Functional Group Manipulation: The newly introduced hydroxyl groups are appropriately protected, and further functional group manipulations are carried out to yield the final CD-ring side-chain synthon ready for coupling.

  • Coupling Reaction: The protected A-ring and CD-ring synthons are coupled using a palladium-catalyzed reaction, such as a Suzuki or Stille coupling.

  • Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, 1α,24R,25-trihydroxyvitamin D2 or 1α,24S,25-trihydroxyvitamin D2.

HPLC Separation of (24R) and (24S) Epimers

The separation of the (24R) and (24S) diastereomers of 1α,24,25-trihydroxyvitamin D2 is challenging due to their similar physical properties. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.

Exemplary HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is essential.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used. The ratio of the solvents needs to be carefully optimized to achieve baseline separation. A typical starting point would be 95:5 (v/v) hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

  • Detection: UV detection at the λmax of the vitamin D chromophore (around 265 nm) is used.

  • Derivatization (Optional): To enhance the separation and/or detection, the sample can be derivatized. Derivatization with reagents that introduce a bulky, chiral, or UV-active group can improve the resolution of the diastereomers.

Mandatory Visualizations

Vitamin D Receptor Signaling Pathway

The biological effects of 1α,24,25-trihydroxyvitamin D2, like other vitamin D metabolites, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25(OH)3D2 1α,24,25-(OH)₃D₂ VDR_RXR_inactive VDR-RXR (inactive) VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits RNA_Pol_II RNA Pol II Coactivators->RNA_Pol_II Activates mRNA mRNA RNA_Pol_II->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Caption: Vitamin D Receptor (VDR) signaling pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical experimental workflow for the stereoselective synthesis and subsequent analysis of the 1α,24,25-trihydroxyvitamin D2 epimers.

Experimental_Workflow Start Start: Protected A-ring and CD-ring Precursors Synthesis Stereoselective Synthesis (e.g., Sharpless Dihydroxylation) Start->Synthesis Coupling Convergent Coupling (e.g., Suzuki Coupling) Synthesis->Coupling Deprotection Global Deprotection Coupling->Deprotection Crude_Product Crude Product: Mixture of Epimers (if non-selective) Deprotection->Crude_Product Purification Purification: Normal Phase Chromatography Crude_Product->Purification Pure_Mixture Purified Mixture Purification->Pure_Mixture Separation Chiral HPLC Separation Pure_Mixture->Separation Epimer_R 1α,24R,25-(OH)₃D₂ Separation->Epimer_R Epimer_S 1α,24S,25-(OH)₃D₂ Separation->Epimer_S Analysis_R Structural Analysis: NMR, Mass Spec Epimer_R->Analysis_R Analysis_S Structural Analysis: NMR, Mass Spec Epimer_S->Analysis_S Bioassay_R Biological Assays: VDR Binding, Cell-based Analysis_R->Bioassay_R Bioassay_S Biological Assays: VDR Binding, Cell-based Analysis_S->Bioassay_S

References

Methodological & Application

Application Notes and Protocols for the Detection of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of Vitamin D2. The comprehensive analysis of Vitamin D metabolites is crucial for understanding the full spectrum of its biological activity and metabolic pathways. While methods for the detection of major metabolites like 25-hydroxyvitamin D and 1α,25-dihydroxyvitamin D are well-established, the quantification of less abundant, yet potentially significant, metabolites such as 1α,24,25-(OH)₃D₂ presents an analytical challenge. This document provides detailed application notes and extrapolated protocols for the detection of 1α,24,25-(OH)₃D₂, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this application due to its high sensitivity and specificity.

The protocols described herein are based on established methods for similar trihydroxylated Vitamin D metabolites. Researchers should note that the development of a fully validated method for 1α,24,25-(OH)₃D₂ will require the availability of a certified analytical standard and subsequent rigorous validation of the method's performance characteristics.

Analytical Methodologies

The preferred method for the accurate quantification of 1α,24,25-(OH)₃D₂ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays, while commonly used for more abundant Vitamin D metabolites, generally lack the specificity to distinguish between the various hydroxylated forms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the necessary selectivity and sensitivity to measure the typically low circulating concentrations of trihydroxylated Vitamin D metabolites. The methodology involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation

The initial step in the analytical workflow is the extraction of the analyte from the biological matrix (e.g., serum, plasma) and removal of interfering substances. Given that Vitamin D and its metabolites are bound to proteins in circulation, a protein precipitation step is essential. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analyte.

2. Chromatographic Separation

Reversed-phase ultra-high-performance liquid chromatography (UPLC) is the technique of choice for separating 1α,24,25-(OH)₃D₂ from other Vitamin D metabolites and endogenous interferences. A C18 column is commonly employed for this purpose. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.

3. Mass Spectrometric Detection

Following chromatographic separation, the analyte is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum/Plasma

This protocol outlines a combined protein precipitation and liquid-liquid extraction procedure.

Materials:

  • Human serum or plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Deionized water

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of a related Vitamin D metabolite, as a specific IS for 1α,24,25-(OH)₃D₂ may not be commercially available)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Sample concentrator/evaporator

Procedure:

  • Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for 1α,24,25-(OH)₃D₂.

Instrumentation:

  • A UPLC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate.

Mass Spectrometry Conditions (Extrapolated for 1α,24,25-(OH)₃D₂):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Predicted):

    • Analyte: 1α,24,25-(OH)₃D₂ (Molecular Weight: 444.6 g/mol ). The precursor ion would likely be the [M+H]⁺ adduct (m/z 445.6) or a water loss adduct [M+H-H₂O]⁺ (m/z 427.6). Product ions would result from further water losses.

      • Primary Transition (example): m/z 427.6 → 409.6 ([M+H-2H₂O]⁺ → [M+H-3H₂O]⁺)

      • Secondary Transition (example): m/z 427.6 → 391.6 ([M+H-2H₂O]⁺ → [M+H-4H₂O]⁺)

    • Internal Standard: Use the appropriate transitions for the selected internal standard.

Note: The exact m/z values for the precursor and product ions must be determined experimentally by infusing a pure standard of 1α,24,25-(OH)₃D₂ into the mass spectrometer.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of hydroxylated Vitamin D metabolites using LC-MS/MS. These values are provided as a reference and are representative of what could be expected for a validated 1α,24,25-(OH)₃D₂ assay.

Parameter1α,25-(OH)₂D₃[1]1α,25-(OH)₂D₂[1]24,25-(OH)₂D₃[2]
Limit of Detection (LOD) 1.5 pmol/L1.5 pmol/LNot Reported
Limit of Quantification (LOQ) 3.0 pmol/LNot ReportedNot Reported
Linearity Range Not ReportedNot ReportedNot Reported
Intra-assay Precision (%CV) 5.6% (at 120 pmol/L)8.7% (at 186 pmol/L)4.0% (at 2.5 ng/mL)
Inter-assay Precision (%CV) 8.0% (at 120 pmol/L)11.0% (at 186 pmol/L)5.6% (at 2.5 ng/mL)
Recovery Not ReportedNot ReportedNot Reported

Visualizations

experimental_workflow sample Biological Sample (Serum/Plasma) is_addition Internal Standard Spiking sample->is_addition precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 extraction Liquid-Liquid Extraction (e.g., MTBE) centrifuge1->extraction centrifuge2 Phase Separation extraction->centrifuge2 evaporation Evaporation to Dryness centrifuge2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Acquisition and Quantification analysis->data

Caption: Experimental workflow for LC-MS/MS analysis.

vitamin_d2_metabolism vd2 Vitamin D2 (Ergocalciferol) oh_vd2 25-Hydroxyvitamin D2 (25(OH)D2) vd2->oh_vd2 25-hydroxylase (Liver) di_oh_vd2 1α,25-Dihydroxyvitamin D2 (1α,25(OH)₂D₂) oh_vd2->di_oh_vd2 1α-hydroxylase (Kidney) tri_oh_vd2 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) di_oh_vd2->tri_oh_vd2 24-hydroxylase (CYP24A1)

References

Application Note: HPLC Analysis of 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD2) is a metabolite of vitamin D2. The accurate quantification of vitamin D metabolites is crucial for research in calcium homeostasis, bone metabolism, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of these compounds. This document provides a detailed protocol for the analysis of 1α,24,25-(OH)₃VD2 using a reversed-phase HPLC method with UV detection, adapted from established methods for other vitamin D metabolites.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC analysis, and quantification of 1α,24,25-(OH)₃VD2.

1. Sample Preparation (from Serum/Plasma)

A multi-step extraction process is employed to isolate the analyte from the biological matrix.

  • Protein Precipitation: To 1.0 mL of serum or plasma, add 2.0 mL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 5.0 mL of n-hexane and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried extract in 200 µL of the mobile phase.

2. HPLC System and Conditions

The following HPLC conditions are recommended as a starting point for the analysis of 1α,24,25-(OH)₃VD2. Optimization may be required based on system performance and specific sample characteristics.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Methanol:Acetonitrile:Water (e.g., 70:25:5, v/v/v)[1]
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm[1]
Injection Volume 50 µL
Column Temperature 30°C
Run Time Approximately 20 minutes

3. Calibration and Quantification

  • Prepare a series of calibration standards of 1α,24,25-(OH)₃VD2 in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentration of 1α,24,25-(OH)₃VD2 from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data based on typical performance for HPLC analysis of similar vitamin D metabolites.[1][2]

Table 1: Chromatographic Parameters

CompoundExpected Retention Time (min)
1α,24,25-Trihydroxyvitamin D2To be determined experimentally
Reference Compound (e.g., 25(OH)D3)~9-10[1]

Table 2: Method Validation Parameters (Representative)

ParameterExpected Value
Linearity (r²) > 0.99[2][3]
Limit of Detection (LOD) ~1-5 ng/mL
Limit of Quantification (LOQ) ~5-10 ng/mL[1]
Precision (%RSD) < 10%
Recovery (%) 85-110%[1]

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification serum Serum/Plasma Sample precip Protein Precipitation (Acetonitrile) serum->precip lle Liquid-Liquid Extraction (n-Hexane) precip->lle evap Evaporation & Reconstitution lle->evap hplc HPLC System (C18 Column, UV Detector) evap->hplc data Data Acquisition hplc->data cal Calibration Curve data->cal quant Concentration Determination cal->quant

Caption: Workflow for the HPLC analysis of 1α,24,25-Trihydroxyvitamin D2.

Diagram 2: Vitamin D2 Metabolic Pathway

VitaminD_Metabolism VD2 Vitamin D2 (Ergocalciferol) 25OHD2 25-Hydroxyvitamin D2 VD2->25OHD2 25-hydroxylase (Liver) 1,25(OH)2D2 1α,25-Dihydroxyvitamin D2 25OHD2->1,25(OH)2D2 1α-hydroxylase (Kidney) 1,24,25(OH)3D2 1α,24,25-Trihydroxyvitamin D2 1,25(OH)2D2->1,24,25(OH)3D2 24-hydroxylase (Kidney)

Caption: Simplified metabolic pathway of Vitamin D2.

References

Application Notes and Protocols for the Quantification of 1α,24,25-Trihydroxyvitamin D2 in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂VD₂). It is formed through the action of the enzyme CYP24A1, which plays a key role in vitamin D catabolism. The quantification of this trihydroxy metabolite in serum is of growing interest for a comprehensive understanding of vitamin D metabolism and its dysregulation in various physiological and pathological states. This document provides a detailed, though prospective, protocol for the quantification of 1α,24,25(OH)₃VD₂ in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for similar vitamin D metabolites.

Note: As of the compilation of this document, a specific, validated LC-MS/MS method for the absolute quantification of 1α,24,25-Trihydroxyvitamin D2 in human serum, including its specific MRM transitions and reported circulating concentrations, is not widely available in the peer-reviewed literature. The following protocol is therefore a proposed method based on established techniques for the analysis of other hydroxylated vitamin D metabolites.

Vitamin D2 Metabolic Pathway

The metabolism of vitamin D2 begins with its conversion to 25-hydroxyvitamin D2, which is then hydroxylated to the active form, 1,25-dihydroxyvitamin D2. The catabolism of 1,25-dihydroxyvitamin D2 is initiated by the enzyme CYP24A1, leading to the formation of 1,24,25-trihydroxyvitamin D2, which is a step in its inactivation and excretion pathway.

VitaminD2_Metabolism Vitamin D2 Metabolic Pathway VD2 Vitamin D2 (Ergocalciferol) 25OHD2 25-Hydroxyvitamin D2 (25(OH)D2) VD2->25OHD2   CYP2R1/CYP27A1 (Liver) 1_25OH2D2 1α,25-Dihydroxyvitamin D2 (1α,25(OH)₂D₂) (Active Form) 25OHD2->1_25OH2D2   CYP27B1 (Kidney) 1_24_25OH3D2 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂) 1_25OH2D2->1_24_25OH3D2   CYP24A1 (Target Tissues) Excretion Further Metabolism & Excretion 1_24_25OH3D2->Excretion

Vitamin D2 metabolism to its trihydroxy form.

Proposed Experimental Protocol for Quantification of 1α,24,25(OH)₃VD₂

This protocol outlines a sensitive and specific method for the quantification of 1α,24,25(OH)₃VD₂ in human serum samples by LC-MS/MS, incorporating sample preparation, derivatization, and chromatographic separation.

Sample Preparation

A robust sample preparation is critical to remove interfering substances and concentrate the analyte. A combination of protein precipitation and liquid-liquid extraction (LLE) is proposed.

Workflow:

Sample_Preparation_Workflow Sample Preparation Workflow Serum Serum Sample (e.g., 200 µL) ISTD Add Internal Standard (e.g., d6-1α,24,25(OH)₃VD₂) Serum->ISTD Precipitation Protein Precipitation (e.g., with Acetonitrile) ISTD->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (e.g., with Hexane/Ethyl Acetate) Supernatant->LLE Centrifuge2 Phase Separation/Centrifugation LLE->Centrifuge2 Organic_Phase Collect Organic Phase Centrifuge2->Organic_Phase Evaporation Evaporate to Dryness (under Nitrogen) Organic_Phase->Evaporation Derivatization Derivatization Evaporation->Derivatization

Investigating the Effects of 1α,24,25-Trihydroxyvitamin D2 on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 1α,24,25-Trihydroxyvitamin D2 (1,24,25(OH)₃D₂), a metabolite of vitamin D2, on gene expression. This document outlines the underlying signaling pathways, detailed experimental protocols for in vitro studies, and templates for data presentation.

Introduction

Vitamin D and its metabolites are crucial regulators of a wide array of physiological processes, primarily through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] The binding of a vitamin D metabolite to the VDR initiates a cascade of events leading to the regulation of target gene expression.[3][4] 1α,24,25-Trihydroxyvitamin D2 is a metabolite of the biologically active form of vitamin D2, 1,25-dihydroxyvitamin D2.[5] Understanding its specific effects on gene expression is vital for elucidating its biological functions and potential therapeutic applications.

Signaling Pathway

The genomic actions of 1α,24,25-Trihydroxyvitamin D2 are mediated through the Vitamin D Receptor (VDR) signaling pathway. Upon entering the cell, 1α,24,25(OH)₃D₂ binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6] This binding recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to changes in their mRNA and subsequent protein levels.[2]

Caption: VDR Signaling Pathway for 1α,24,25(OH)₃D₂.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of 1α,24,25-Trihydroxyvitamin D2 on gene expression in a cellular model. These should be optimized for the specific cell type and experimental question.

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question that is known to express the Vitamin D Receptor (VDR). Examples include human peripheral blood mononuclear cells (PBMCs), colon cancer cell lines (e.g., Caco-2), or osteosarcoma cells (e.g., MG-63).[7]

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of 1α,24,25(OH)₃D₂: Dissolve 1α,24,25-Trihydroxyvitamin D2 in a suitable solvent, such as ethanol or DMSO, to create a stock solution.[8] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

  • Treatment: Once the cells reach the desired confluency, replace the existing medium with fresh medium containing the different concentrations of 1α,24,25(OH)₃D₂ or the vehicle control. Treatment times can vary, but a common range is 4 to 24 hours to observe changes in gene expression.[1][9]

Protocol 2: RNA Extraction and Quantification
  • Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit.

  • RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of homogenization, phase separation, and RNA precipitation.

  • RNA Purification: To remove any contaminating DNA, treat the isolated RNA with DNase I.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3: Gene Expression Analysis by RT-qPCR
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with either oligo(dT) primers, random primers, or a mix of both.

  • Primer Design: Design or obtain pre-validated primers for the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.

Protocol 4: Gene Expression Profiling by RNA Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial RNA-seq library preparation kit. This process typically includes mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the 1α,24,25(OH)₃D₂-treated and control groups.[10]

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Gene Expression Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (VDR-expressing cell line) Treatment Treatment with 1α,24,25(OH)₃D₂ (and vehicle control) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC RT_qPCR RT-qPCR (Targeted gene analysis) RNA_QC->RT_qPCR RNA_seq RNA Sequencing (Transcriptome-wide analysis) RNA_QC->RNA_seq Data_Analysis_qPCR Relative Gene Expression (ΔΔCq Method) RT_qPCR->Data_Analysis_qPCR Data_Analysis_RNAseq Differential Gene Expression Pathway Analysis RNA_seq->Data_Analysis_RNAseq Results Identification of Regulated Genes & Biological Pathways Data_Analysis_qPCR->Results Data_Analysis_RNAseq->Results

Caption: Workflow for Gene Expression Analysis.

Data Presentation

Quantitative data from gene expression studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: RT-qPCR Analysis of Target Gene Expression

This table summarizes the relative fold change in the expression of specific target genes following treatment with 1α,24,25-Trihydroxyvitamin D2, as determined by RT-qPCR.

Target GeneTreatment ConcentrationFold Change (vs. Vehicle)P-value
Gene A 10 nM2.5 ± 0.3< 0.05
100 nM5.1 ± 0.6< 0.01
Gene B 10 nM-1.8 ± 0.2< 0.05
100 nM-3.2 ± 0.4< 0.01
Gene C 10 nM1.2 ± 0.1> 0.05
100 nM1.5 ± 0.2> 0.05
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Top Differentially Expressed Genes from RNA-seq Analysis

This table presents a selection of the most significantly up- and down-regulated genes identified through RNA-seq analysis of cells treated with 100 nM 1α,24,25-Trihydroxyvitamin D2 for 24 hours.

Gene SymbolGene NameLog₂ Fold ChangeP-valueAdjusted P-value
Upregulated
CYP24A1Cytochrome P450 Family 24 Subfamily A Member 18.21.5e-503.1e-46
CAMPCathelicidin Antimicrobial Peptide6.52.3e-354.7e-31
THBDThrombomodulin4.18.9e-281.8e-24
Downregulated
IL1BInterleukin 1 Beta-3.54.2e-218.6e-18
CXCL8C-X-C Motif Chemokine Ligand 8-2.87.1e-151.4e-11
MMP9Matrix Metallopeptidase 9-2.19.8e-122.0e-08
This is illustrative data. Actual results will vary depending on the cell type and experimental conditions.

By following these protocols and data presentation guidelines, researchers can effectively investigate and document the impact of 1α,24,25-Trihydroxyvitamin D2 on gene expression, contributing to a deeper understanding of its biological significance.

References

Application Notes and Protocols for Studying 1α,24,25-Trihydroxyvitamin D2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Its formation is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which plays a crucial role in vitamin D catabolism.[1][2] Understanding the signaling pathways of 1α,24,25-(OH)₃D₂ is essential for elucidating the complete picture of vitamin D metabolism and its physiological and pathological implications. These application notes provide a comprehensive guide to the experimental design for studying the signaling of this vitamin D metabolite.

The primary mechanism of action for vitamin D compounds is through the nuclear vitamin D receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5] Key target genes in vitamin D signaling include those involved in calcium homeostasis, such as TRPV6 and calbindin, and the gene encoding CYP24A1, which creates a negative feedback loop.[4]

Data Presentation

Characterizing the interaction of 1α,24,25-(OH)₃D₂ with the VDR and its downstream effects requires quantitative analysis. The following tables provide a template for summarizing key quantitative data. While specific data for 1α,24,25-(OH)₃D₂ is limited in publicly available literature, the tables include comparative data for the structurally similar 1α,24,25-trihydroxyvitamin D3 (1α,24,25-(OH)₃D₃) and the parent compound 1α,25-(OH)₂D₃ to provide context.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundReceptor SourceAssay TypeBinding Affinity (Relative to 1α,25-(OH)₂D₃)Reference
1α,25-(OH)₂D₃Rat Intestinal Nuclear ExtractCompetitive Binding100%[6]
1α,24,25-(OH)₃D₃Rat Intestinal Nuclear ExtractCompetitive Binding8%[6]
1α,24,25-(OH)₃D₂ (To be determined) (e.g., Competitive Radioligand Binding) (To be determined)

Table 2: Potency in Inducing Target Gene Expression (e.g., CYP24A1)

CompoundCell LineAssay TypeEC₅₀Reference
1α,25-(OH)₂D₃(e.g., Human Keratinocytes - HaCaT)qPCR(To be determined)
1α,24,25-(OH)₃D₂ (e.g., Human Keratinocytes - HaCaT) qPCR (To be determined)

Signaling Pathways and Experimental Workflows

1α,24,25-Trihydroxyvitamin D2 Metabolic and Signaling Pathway

The metabolic pathway begins with the conversion of 1α,25-(OH)₂D₂ to 1α,24,25-(OH)₃D₂ by the mitochondrial enzyme CYP24A1.[1][2] This metabolite can then interact with the VDR, leading to the modulation of target gene expression. The overall signaling cascade is depicted below.

Metabolic and Signaling Pathway cluster_metabolism Metabolism cluster_signaling Genomic Signaling 1a,25-(OH)2D2 1α,25-(OH)₂D₂ CYP24A1 CYP24A1 1a,25-(OH)2D2->CYP24A1 1a,24,25-(OH)3D2 1α,24,25-(OH)₃D₂ VDR VDR 1a,24,25-(OH)3D2->VDR CYP24A1->1a,24,25-(OH)3D2 VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression

Metabolic conversion and subsequent genomic signaling of 1α,24,25-(OH)₃D₂.
Experimental Workflow for Characterizing 1α,24,25-(OH)₃D₂ Signaling

A logical workflow to investigate the signaling properties of 1α,24,25-(OH)₃D₂ involves a series of in vitro assays, starting from receptor binding and progressing to cellular responses.

Experimental Workflow Start Start: Characterize 1α,24,25-(OH)₃D₂ VDR_Binding VDR Binding Assay (Competitive Radioligand Binding) Start->VDR_Binding Determine Ki Reporter_Assay Reporter Gene Assay (Luciferase) VDR_Binding->Reporter_Assay Assess functional agonism/antagonism Target_Gene_Expression Target Gene Expression (qPCR for CYP24A1, etc.) Reporter_Assay->Target_Gene_Expression Quantify endogenous gene regulation Functional_Assay Cell-based Functional Assay (e.g., Proliferation, Differentiation) Target_Gene_Expression->Functional_Assay Evaluate physiological outcome Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis

References

Commercial Insights and Research Protocols for 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and applications of high-purity 1α,24,25-Trihydroxyvitamin D2, a key metabolite in the vitamin D endocrine system. It is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields.

Commercial Availability

High-purity 1α,24,25-Trihydroxyvitamin D2 (CAS: 457048-34-9) is available from several commercial suppliers catering to the research and pharmaceutical industries. This vitamin D analog is typically supplied as a solid, ranging from white to yellow in color, and requires storage at -20°C, protected from light and under a nitrogen atmosphere to ensure stability. For in vitro studies, it is often dissolved in DMSO.

Table 1: Commercial Suppliers of 1α,24,25-Trihydroxyvitamin D2

SupplierAvailable QuantitiesPurityAdditional Information
MedChemExpress1 mg, 5 mg>98%Provides detailed solubility and stock solution preparation information.[1]
BioCrickNot specifiedHigh-purity, confirmed by NMRManufacturer of high-purity reference standards.
VulcanchemNot specifiedNot specifiedProvides physicochemical properties and a brief overview of its synthesis and metabolic pathway.[2]
Immunomart1 mg, 5 mg98.21%Offers the compound for research purposes.
SynPepNot specifiedNot specifiedLists the compound with its CAS number.[3]
Meilunbio1mg>98%Provides the CAS number and purity information.[4]

Biological Activity and Mechanism of Action

1α,24,25-Trihydroxyvitamin D2, like other active vitamin D metabolites, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] The binding of the ligand to VDR initiates a cascade of events leading to the regulation of gene expression.

The VDR signaling pathway can be broadly categorized into genomic and non-genomic actions.[5][6]

  • Genomic Pathway: Upon binding 1α,24,25-Trihydroxyvitamin D2, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the long-term effects of vitamin D, including regulation of calcium homeostasis, cell proliferation, and differentiation.

  • Non-Genomic Pathway: Some rapid cellular responses to vitamin D metabolites are mediated through a membrane-associated VDR (VDRmem).[5] This pathway involves the activation of second messenger systems, such as MAP-kinase, leading to rapid cellular changes.[5]

Diagram 1: Simplified Vitamin D Receptor (VDR) Signaling Pathway

VDR_Signaling cluster_cell Target Cell VD2 1α,24,25-(OH)3D2 VDR VDR VD2->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA Gene Target Gene Transcription VDRE->Gene Modulates Response Biological Response Gene->Response VDR_Binding_Assay cluster_workflow VDR Competitive Binding Assay Workflow Prep Prepare Reagents (VD2, [3H]-1,25D3, VDR) Incubate Incubate (Binding Reaction) Prep->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Count Scintillation Counting Separate->Count Analyze Data Analysis (IC50, Ki) Count->Analyze In_Vitro_Evaluation cluster_assays In Vitro Assays cluster_outcomes Experimental Outcomes Compound 1α,24,25-(OH)3D2 Binding VDR Binding Assay Compound->Binding Proliferation Cell Proliferation Assay Compound->Proliferation Differentiation Cell Differentiation Assay Compound->Differentiation Ki Binding Affinity (Ki) Binding->Ki IC50 Antiproliferative Potency (IC50) Proliferation->IC50 EC50 Differentiation Potency (EC50) Differentiation->EC50

References

Troubleshooting & Optimization

"improving solubility of 1alpha, 24, 25-Trihydroxy VD2 in DMSO"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25-(OH)₃VD₂).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1α,24,25-Trihydroxy VD₂ in DMSO?

A1: The solubility of 1α,24,25-Trihydroxy VD₂ in dimethyl sulfoxide (DMSO) has been determined to be approximately 12.5 mg/mL, which corresponds to a concentration of 28.11 mM.[1] Achieving this solubility often requires specific techniques such as ultrasonication and warming.[1]

Q2: I am having trouble dissolving 1α,24,25-Trihydroxy VD₂ in DMSO. What are the common causes?

A2: Several factors can contribute to dissolution difficulties. One of the most common issues is the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds like 1α,24,25-Trihydroxy VD₂.[1] Additionally, insufficient energy input through heating or sonication can prevent the compound from fully dissolving.

Q3: What is the recommended procedure for preparing a stock solution of 1α,24,25-Trihydroxy VD₂ in DMSO for cell-based assays?

A3: To prepare a stock solution for cell culture experiments, it is crucial to start with anhydrous DMSO. The stock solution should be prepared at a high concentration, which can then be diluted to the final working concentration in the cell culture medium. To minimize cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%.

Q4: My 1α,24,25-Trihydroxy VD₂ precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A4: This is a common phenomenon known as "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, it is recommended to perform a stepwise dilution. Instead of adding the highly concentrated DMSO stock directly to the medium, create intermediate dilutions in a co-solvent or in the medium itself with vigorous mixing. Adding the DMSO stock solution to the medium (not the other way around) while vortexing can also help.

Troubleshooting Guides

Issue 1: Compound Does Not Fully Dissolve in DMSO

Symptoms:

  • Visible particulate matter in the solution.

  • Cloudy or hazy appearance of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous (≤0.05% water) DMSO. Store DMSO properly, tightly sealed, and with desiccant.The compound dissolves completely, resulting in a clear solution.
Insufficient Heating Gently warm the solution in a water bath up to 60°C with intermittent vortexing.[1]Increased temperature provides the necessary energy to overcome the crystal lattice energy, leading to dissolution.
Inadequate Mixing Submerge the vial in an ultrasonic water bath for 15-30 minutes. Vortex vigorously before and after sonication.Sonication helps to break apart compound aggregates and enhances solvent interaction.
Concentration Too High Prepare a more dilute stock solution (e.g., 10 mM instead of 28 mM).The compound may be more readily soluble at a lower concentration.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer/Medium

Symptoms:

  • Formation of a precipitate or cloudiness immediately upon adding the DMSO stock to the aqueous solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Rapid Change in Polarity Perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then add to the aqueous buffer.Gradual dilution allows the compound to better accommodate the change in solvent environment.
Localized High Concentration Add the DMSO stock dropwise to the aqueous solution while continuously and vigorously vortexing.Rapid dispersion prevents the formation of localized high concentrations that are prone to precipitation.
Low Temperature of Aqueous Solution Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock solution.Increased temperature can help maintain the solubility of the compound in the final solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 1α,24,25-Trihydroxy VD₂ in DMSO

Materials:

  • 1α,24,25-Trihydroxy VD₂ (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or heating block set to 60°C

Methodology:

  • Allow the vial of 1α,24,25-Trihydroxy VD₂ and the anhydrous DMSO to come to room temperature.

  • Weigh out the required amount of 1α,24,25-Trihydroxy VD₂ (Molecular Weight: 444.65 g/mol ) and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath for 15 minutes to aid dissolution.

  • If the solution is not yet clear, place the tube in a 60°C water bath for 10-15 minutes, with intermittent vortexing.[1]

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

Visualizations

Vitamin D₂ Metabolic Pathway

Vitamin_D2_Metabolism cluster_enzymes Vitamin D2 Vitamin D2 25-hydroxyvitamin D2 25-hydroxyvitamin D2 Vitamin D2->25-hydroxyvitamin D2 25-hydroxylation 1alpha,25-dihydroxyvitamin D2 1alpha,25-dihydroxyvitamin D2 25-hydroxyvitamin D2->1alpha,25-dihydroxyvitamin D2 1α-hydroxylation 1alpha,24,25-Trihydroxy VD2 1alpha,24,25-Trihydroxy VD2 1alpha,25-dihydroxyvitamin D2->1alpha,24,25-Trihydroxy VD2 24-hydroxylation Inactive Metabolites Inactive Metabolites 1alpha,24,25-Trihydroxy VD2->Inactive Metabolites CYP2R1/CYP27A1 (Liver) CYP2R1/CYP27A1 (Liver) CYP27B1 (Kidney) CYP27B1 (Kidney) CYP24A1 CYP24A1

Caption: Metabolic pathway of Vitamin D₂ leading to the formation of 1α,24,25-Trihydroxy VD₂.

General Signaling Pathway of Vitamin D Analogs

VitaminD_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1alpha,24,25-Trihydroxy_VD2 1α,24,25-(OH)₃VD₂ VDR Vitamin D Receptor (VDR) 1alpha,24,25-Trihydroxy_VD2->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates

Caption: General mechanism of action for vitamin D analogs via the Vitamin D Receptor.

References

"stability and storage conditions for 1alpha, 24, 25-Trihydroxy VD2"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a key metabolite in the vitamin D pathway. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1α,24,25-Trihydroxyvitamin D2?

A1: For long-term storage, 1α,24,25-Trihydroxyvitamin D2 should be stored at -80°C, where it can be stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is crucial to protect the compound from light and to store it under an inert atmosphere, such as nitrogen, to prevent degradation.

Q2: In what solvents can I dissolve 1α,24,25-Trihydroxyvitamin D2?

A2: This compound is soluble in organic solvents such as DMSO. For creating stock solutions, it is advisable to use freshly opened, anhydrous solvents to avoid introducing moisture, which can affect stability.

Q3: Is this compound sensitive to light?

A3: Yes, like many vitamin D analogs, 1α,24,25-Trihydroxyvitamin D2 is sensitive to light. Exposure to ultraviolet radiation can lead to isomerization and degradation. All handling and storage should be done in light-protected conditions, for example, by using amber vials or wrapping containers in aluminum foil.

Q4: How does pH affect the stability of 1α,24,25-Trihydroxyvitamin D2?

A4: While specific data for 1α,24,25-Trihydroxyvitamin D2 is limited, studies on other vitamin D compounds, such as Vitamin D3, have shown that they are most stable at a pH above 5. Acidic conditions can lead to the formation of isomers like isotachysterol, so it is important to avoid acidic environments during storage and experimentation.

Q5: What are the primary degradation products of 1α,24,25-Trihydroxyvitamin D2?

A5: The primary degradation pathways for vitamin D compounds often involve isomerization. Under thermal stress, Vitamin D3 is known to reversibly transform into pre-vitamin D3 isomers. In the presence of factors like iodine or acidic conditions, other isomers such as trans-vitamin D3 and tachysterol can form.[1] While the metabolic degradation of 1α,24,25-Trihydroxyvitamin D2 by enzymes like CYP24A1 is well-studied, leading to various hydroxylated and cleaved products, its chemical degradation during storage is likely to follow similar isomerization patterns as other vitamin D analogs.[2]

Storage and Stability Data

Recommended Storage Conditions
ConditionTemperatureDurationAtmosphereLight Condition
Long-term -80°CUp to 6 monthsInert (Nitrogen)Protect from light
Short-term -20°CUp to 1 monthInert (Nitrogen)Protect from light
Expected Stability Under Various Conditions (Inferred from Vitamin D3 data)
ConditionEffect on StabilityPotential Degradation Products
Elevated Temperature Increased degradation ratePre-vitamin D isomers
Exposure to Light (UV) Significant degradationIsomerization to various photoproducts
Acidic pH (< 5) Increased degradationIsotachysterol and other isomers
Presence of Oxygen OxidationOxidized derivatives
Presence of Metal Ions Catalyzes degradationVarious degradation products

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in an experiment Compound degradation due to improper storage or handling.Review storage conditions. Ensure the compound was protected from light and stored at the correct temperature under an inert atmosphere. Prepare fresh solutions for future experiments.
Unexpected peaks in HPLC analysis Isomerization or degradation of the compound.Check the age of the stock solution and storage conditions. Compare the chromatogram with a freshly prepared standard. Consider that thermal or light-induced isomerization may have occurred.
Precipitate observed in the stock solution after thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to 37°C and sonicate to redissolve the compound. Ensure vials are properly sealed to prevent solvent evaporation.
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing the Stability of 1α,24,25-Trihydroxyvitamin D2 by HPLC

This protocol is adapted from established methods for analyzing vitamin D metabolites.

1. Objective: To determine the purity and identify potential degradation products of 1α,24,25-Trihydroxyvitamin D2 under specific stress conditions (e.g., heat, light, pH).

2. Materials:

  • 1α,24,25-Trihydroxyvitamin D2 standard

  • HPLC-grade methanol, acetonitrile, and water

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 4.0 µm particle size)

  • HPLC system with a UV detector

3. Sample Preparation:

  • Prepare a stock solution of 1α,24,25-Trihydroxyvitamin D2 in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

  • For forced degradation studies, subject aliquots of the stock solution to stress conditions:

    • Thermal: Incubate at a specific temperature (e.g., 40°C or 60°C) for a defined period.

    • Photolytic: Expose to a light source (e.g., UV lamp) for a defined period.

    • Acidic/Basic: Adjust the pH of the solution and incubate.

  • Prepare a control sample stored under recommended conditions (-20°C, protected from light).

  • Prior to injection, dilute the samples to an appropriate concentration with the mobile phase.

4. HPLC Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 70:25:5 v/v/v) under isocratic elution.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound.

  • Identify the formation of new peaks, which represent potential degradation products.

Visualizations

Potential Chemical Degradation Pathway of 1α,24,25-(OH)₃VD₂ A 1α,24,25-(OH)₃VD₂ B Pre-1α,24,25-(OH)₃VD₂ A->B Heat (reversible) C Tachysterol analog A->C Light (UV) D Isotachysterol analog A->D Acidic pH B->A Heat (reversible)

Caption: Potential isomerization pathways of 1α,24,25-(OH)₃VD₂.

Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Prepare stock solution of 1α,24,25-(OH)₃VD₂ B Subject aliquots to stress conditions (Heat, Light, pH) A->B C Prepare control sample A->C D Dilute samples to working concentration B->D C->D E Inject into HPLC system D->E F Analyze chromatograms E->F G Calculate % degradation F->G H Identify degradation products G->H

Caption: Workflow for assessing the stability of 1α,24,25-(OH)₃VD₂.

Troubleshooting Logic for Unexpected Results A Unexpected experimental result (e.g., low activity, extra peaks) B Check storage conditions (Temp, Light, Atmosphere) A->B C Check solution preparation (Solvent, Age, Freeze-thaw cycles) A->C D Improper Storage? B->D E Solution Preparation Issue? C->E F Prepare fresh stock solution and re-aliquot D->F Yes G Re-evaluate experimental protocol D->G No E->F Yes E->G No

Caption: Decision tree for troubleshooting experimental issues.

References

"preventing degradation of 1alpha, 24, 25-Trihydroxy VD2 in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1α,24,25-Trihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 1α,24,25-Trihydroxy VD2 solution is showing signs of degradation. What are the primary factors that could be causing this?

A1: Like other vitamin D analogs, 1α,24,25-Trihydroxyvitamin D2 is susceptible to several environmental factors that can induce chemical degradation. The primary culprits are typically:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products.

  • Light: Ultraviolet (UV) and even visible light can cause photo-isomerization and photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of vitamin D compounds.

Q2: What are the recommended storage conditions for a stock solution of 1α,24,25-Trihydroxy VD2?

A2: To ensure the stability of your 1α,24,25-Trihydroxyvitamin D2 stock solution, it is crucial to minimize exposure to degradative elements. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for short-term (weeks) or -80°C for long-term (months) storage.Low temperatures significantly slow down chemical degradation rates.
Light Store in amber vials or wrap containers in aluminum foil.Protects the compound from light-induced degradation.
Atmosphere Overlay the solution with an inert gas like argon or nitrogen before sealing.Minimizes exposure to oxygen, thereby preventing oxidation.
Solvent Use high-purity, anhydrous solvents such as ethanol or DMSO.Water and impurities in solvents can contribute to degradation.

Q3: I am observing a loss of potency in my cell-based assays. Could this be related to the degradation of 1α,24,25-Trihydroxy VD2 in my culture medium?

A3: Yes, it is highly probable. The aqueous and oxygen-rich environment of cell culture media, combined with incubation at 37°C, can lead to the degradation of 1α,24,25-Trihydroxyvitamin D2 over time. It is advisable to prepare fresh dilutions of the compound for each experiment or to conduct a time-course stability study in your specific culture medium to determine its rate of degradation.

Q4: Are there any stabilizers or antioxidants that I can add to my solution to prevent degradation?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Commonly used antioxidants for vitamin D compounds include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tocopherols (Vitamin E)

  • Ascorbic acid

The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the parent compound.1. Review your solution preparation and storage procedures against the recommendations.2. Perform a forced degradation study to identify potential degradation products.3. Ensure the analytical method is stability-indicating.
Inconsistent biological activity Instability of the compound in the experimental medium.1. Prepare fresh solutions of 1α,24,25-Trihydroxy VD2 immediately before use.2. Minimize the exposure of the solution to light and air during experimental setup.3. Consider the use of a stabilizing excipient if compatible with your experiment.
Precipitation of the compound from solution Poor solubility or solvent evaporation.1. Ensure the solvent is appropriate for the desired concentration.2. Store solutions in tightly sealed containers to prevent solvent evaporation.3. If using aqueous buffers, ensure the pH is within the optimal stability range for vitamin D analogs (near neutral).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for 1α,24,25-Trihydroxyvitamin D2

This protocol outlines a reverse-phase HPLC method suitable for separating 1α,24,25-Trihydroxyvitamin D2 from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Dilute the 1α,24,25-Trihydroxyvitamin D2 solution in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to confirm the specificity of the analytical method, a forced degradation study should be performed.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method alongside a control (unstressed) sample.

Signaling Pathways and Workflows

The primary mechanism of action for 1α,24,25-Trihydroxyvitamin D2, like other active vitamin D metabolites, is through its interaction with the Vitamin D Receptor (VDR). The metabolic pathway leading to and from this compound is a key aspect of its biological activity and inactivation.

metabolic_pathway cluster_activation Activation Pathway cluster_catabolism Catabolic Pathway cluster_action Cellular Action Vitamin D2 Vitamin D2 25-OH-D2 25-OH-D2 Vitamin D2->25-OH-D2 CYP2R1/CYP27A1 (Liver) 1a,25-(OH)2D2 1a,25-(OH)2D2 25-OH-D2->1a,25-(OH)2D2 CYP27B1 (Kidney) 1a,24,25-(OH)3D2 1a,24,25-(OH)3D2 1a,25-(OH)2D2->1a,24,25-(OH)3D2 CYP24A1 Further Metabolites Further Metabolites 1a,24,25-(OH)3D2->Further Metabolites CYP24A1 VDR VDR 1a,24,25-(OH)3D2->VDR Binding Gene Transcription Gene Transcription VDR->Gene Transcription Activation

Caption: Metabolic pathway of 1α,24,25-Trihydroxyvitamin D2.

The experimental workflow for assessing the stability of 1α,24,25-Trihydroxyvitamin D2 in solution involves several key steps, from sample preparation to data analysis.

stability_workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot and Store Aliquot and Store Prepare Stock Solution->Aliquot and Store Forced Degradation Forced Degradation Aliquot and Store->Forced Degradation Stability Study Stability Study Aliquot and Store->Stability Study HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Stability Study->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for stability testing.

A logical diagram can help troubleshoot the potential sources of degradation in your experimental setup.

troubleshooting_logic Degradation Observed Degradation Observed Check Storage Check Storage Degradation Observed->Check Storage Check Solvent Check Solvent Check Storage->Check Solvent Correct Improper Storage Improper Storage Check Storage->Improper Storage Incorrect Check Handling Check Handling Check Solvent->Check Handling Correct Solvent Issue Solvent Issue Check Solvent->Solvent Issue Incorrect Handling Issue Handling Issue Check Handling->Handling Issue Incorrect Implement Controls Implement Controls Check Handling->Implement Controls Correct Improper Storage->Implement Controls Solvent Issue->Implement Controls Handling Issue->Implement Controls

Caption: Troubleshooting logic for degradation issues.

Technical Support Center: 1α,24,25-Trihydroxyvitamin D2 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1α,24,25-Trihydroxyvitamin D2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of 1α,24,25-Trihydroxyvitamin D2.

Synthesis Troubleshooting

Question: I am getting a low yield in the photochemical conversion of the provitamin D2 precursor. What are the common causes and solutions?

Answer:

Low yields in the photochemical ring-opening of the 7-dehydrocholesterol analog to previtamin D2 are a frequent issue. The primary culprits are often related to reaction conditions and the inherent instability of the triene system.

  • Formation of Over-irradiation Byproducts: Prolonged or uncontrolled UV irradiation can lead to the formation of inactive isomers such as lumisterol and tachysterol.

    • Solution: Carefully monitor the reaction progress using TLC or HPLC to determine the optimal irradiation time. Use a UVB light source with a specific wavelength range (typically 280-315 nm) and control the reaction temperature, as lower temperatures can favor the formation of the desired previtamin D.

  • Oxidation: The conjugated triene system of vitamin D compounds is susceptible to oxidation, especially in the presence of light and air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents to minimize dissolved oxygen.

  • Sub-optimal Solvent Choice: The solvent can influence the conformational equilibrium of the precursor and the stability of the product.

    • Solution: Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are commonly used. Ensure the solvent is of high purity and free of peroxides.

Question: My Grignard reaction to introduce the side-chain is resulting in a complex mixture of products and a low yield of the desired alcohol. How can I optimize this step?

Answer:

The Grignard reaction for constructing the vitamin D side chain can be challenging due to steric hindrance and the reactivity of the Grignard reagent.

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone starting material. Wurtz-type coupling of the Grignard reagent can also occur.

    • Solution: Use a highly reactive Grignard reagent, which can be prepared using activated magnesium (e.g., Rieke magnesium). Add the ketone slowly to an excess of the Grignard reagent at a low temperature (e.g., -78 °C) to favor the nucleophilic addition over side reactions. The choice of solvent is also critical; ethereal solvents like THF are preferred.

  • Stereocontrol Issues: The addition of the Grignard reagent to the ketone can result in a mixture of diastereomers at the new chiral center.

    • Solution: While achieving high diastereoselectivity can be difficult without a chiral auxiliary, optimizing the reaction temperature and the specific Grignard reagent used may influence the diastereomeric ratio. The resulting diastereomers will likely need to be separated during the purification step.

Question: I am having trouble with the hydroxylation steps, particularly at the 1α and 24/25 positions. What are the common pitfalls?

Answer:

Hydroxylation reactions, whether chemical or enzymatic, require careful control to achieve the desired regioselectivity and yield.

  • Chemical Hydroxylation (e.g., using SeO2 for allylic hydroxylation):

    • Problem: Low regioselectivity leading to a mixture of hydroxylated products, and over-oxidation to ketones.

    • Solution: Optimize the reaction conditions, including the stoichiometry of the oxidizing agent, temperature, and reaction time. The use of directing groups or specific catalysts can sometimes improve regioselectivity.

  • Enzymatic Hydroxylation (e.g., using cytochrome P450 enzymes):

    • Problem: Low enzyme activity, substrate inhibition, or poor conversion rates.

    • Solution: Ensure the optimal pH, temperature, and cofactor concentrations for the specific enzyme being used. The substrate may need to be solubilized with a co-solvent. Enzyme inhibition can sometimes be overcome by using a fed-batch approach for substrate addition.

Question: I am struggling with the removal of protecting groups without degrading the molecule. What strategies can I use?

Answer:

The labile triene system of vitamin D analogs makes deprotection a delicate step. The choice of protecting group and the deprotection conditions are crucial for success.

  • Acid Sensitivity: The triene system is sensitive to strong acids, which can cause isomerization or degradation.

    • Solution: Use acid-labile protecting groups that can be removed under mild acidic conditions (e.g., silyl ethers like TBDMS, which can be removed with fluoride sources like TBAF, often buffered with acetic acid). Avoid strong, non-buffered acids.

  • General Instability: The molecule is also sensitive to heat and light.

    • Solution: Perform deprotection reactions at low temperatures and in the dark whenever possible. Workup procedures should be carried out quickly.

Purification Troubleshooting

Question: I am finding it difficult to separate the desired 1α,24,25-Trihydroxyvitamin D2 from closely related impurities by HPLC. What can I do?

Answer:

The purification of vitamin D analogs is challenging due to the presence of structurally similar isomers and byproducts.

  • Co-elution of Diastereomers: The 24R and 24S epimers of 1α,24,25-Trihydroxyvitamin D2 can be difficult to separate.

    • Solution: A high-resolution preparative HPLC column is essential. Chiral stationary phases can be effective for separating epimers. Alternatively, derivatization of the hydroxyl groups to form esters (e.g., acetates or benzoates) can sometimes improve the separation on normal-phase HPLC.

  • Presence of Photochemical Isomers: Contamination with lumisterol and tachysterol from the synthesis can complicate purification.

    • Solution: Optimize the initial photochemical reaction to minimize the formation of these byproducts. Reverse-phase HPLC is generally effective at separating these less polar isomers from the more polar dihydroxy and trihydroxy vitamin D compounds.

  • Peak Tailing or Broadening: This can be caused by interactions of the hydroxyl groups with the silica support in normal-phase chromatography or by poor solubility in the mobile phase.

    • Solution: In normal-phase HPLC, adding a small amount of a polar modifier (e.g., isopropanol or ethanol) to the mobile phase can reduce peak tailing. In reverse-phase HPLC, ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.

Question: My compound appears to be degrading on the HPLC column. How can I prevent this?

Answer:

The instability of vitamin D compounds requires careful handling during purification.

  • Light Sensitivity: Exposure to UV light from the detector or ambient light can cause isomerization.

    • Solution: Use a detector with the lowest effective UV wavelength (typically around 265 nm for the triene chromophore) and minimize the exposure time. Work in a dimly lit room or use amber-colored vials for sample collection.

  • Acid/Base Sensitivity: Residual acid or base on the column or in the mobile phase can cause degradation.

    • Solution: Use high-purity solvents for the mobile phase. If using a silica column, it can be washed with a neutralized solvent mixture prior to use. For reverse-phase, ensure the pH of the mobile phase is within the stable range for both the column and the compound (typically near neutral).

  • Thermal Degradation: High temperatures can lead to thermal isomerization.

    • Solution: Perform the purification at room temperature or consider using a cooled autosampler and column compartment if available.

FAQs

Q1: What is a typical overall yield for the synthesis of 1α,24,25-Trihydroxyvitamin D2?

A1: The overall yield can vary significantly depending on the synthetic route chosen. Convergent synthesis strategies, where the A-ring and the side-chain/CD-ring fragments are synthesized separately and then coupled, generally offer better overall yields, which can range from a few percent to over 10% from advanced intermediates.

Q2: How can I monitor the progress of the reactions during the synthesis?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring most of the synthetic steps. Vitamin D compounds can be visualized on TLC plates using a UV lamp (254 nm) as they are UV-active. Staining with reagents such as phosphomolybdic acid or vanillin followed by heating can also be used for visualization. For more precise monitoring, especially for the photochemical reaction, HPLC is recommended.

Q3: What are the best storage conditions for 1α,24,25-Trihydroxyvitamin D2 and its intermediates?

A3: Due to their sensitivity to light, heat, and oxygen, all vitamin D compounds should be stored in amber vials under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C for long-term storage). Solutions should be prepared in degassed solvents.

Q4: Is it necessary to use protecting groups for all three hydroxyl groups?

A4: Yes, it is highly recommended to protect the hydroxyl groups, especially those on the A-ring, during many of the synthetic transformations to prevent unwanted side reactions. Silyl ethers, such as TBDMS or TES, are commonly used as they can be introduced and removed under relatively mild conditions. The 25-hydroxyl group is often introduced late in the synthesis, sometimes avoiding the need for its protection.

Quantitative Data Summary

ParameterSynthesis StepTypical Value/RangeNotes
Yield Photochemical Isomerization30-50% (Previtamin D)Highly dependent on reaction setup and monitoring.
Side-chain construction (Grignard)40-70%Can be lower with sterically hindered ketones.
1α-Hydroxylation (Chemical)10-20%Often results in a mixture of products.
Deprotection70-95%Yield depends on the stability of the final compound.
Purification HPLC Column Type (Normal Phase)Silica, CyanoGood for separating isomers with different polarity.
HPLC Column Type (Reverse Phase)C18, PhenylEffective for separating non-polar impurities.
HPLC Mobile Phase (Normal Phase)Hexane/Isopropanol, Hexane/Ethyl AcetateGradient elution is often required.
HPLC Mobile Phase (Reverse Phase)Acetonitrile/Water, Methanol/Water
HPLC Detection Wavelength~265 nmCorresponds to the λmax of the triene system.

Experimental Protocols

A detailed, step-by-step protocol for the synthesis of 1α,24,25-Trihydroxyvitamin D2 is complex and often proprietary. However, a general convergent synthetic strategy is outlined below, based on common practices in vitamin D synthesis.

General Convergent Synthesis Workflow:

  • Synthesis of the A-ring synthon: This typically involves a multi-step synthesis starting from a chiral precursor to construct the A-ring with the 1α- and 3β-hydroxyl groups protected.

  • Synthesis of the CD-ring/side-chain fragment: This fragment is often derived from vitamin D2 itself or other steroid starting materials. The synthesis involves modifications to introduce the 24- and 25-hydroxyl groups.

  • Coupling of the A-ring and CD-ring fragments: A common method for this coupling is the Wittig-Horner reaction, which forms the C5-C6 double bond of the triene system.

  • Deprotection: Removal of the protecting groups from the hydroxyl functions to yield the final 1α,24,25-Trihydroxyvitamin D2.

  • Purification: The crude product is purified by a combination of column chromatography and preparative HPLC.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Issues cluster_causes Common Causes cluster_solutions Solutions Low_Yield Low Yield Over-irradiation Over-irradiation Low_Yield->Over-irradiation Oxidation Oxidation Low_Yield->Oxidation Side_Reactions Side Reactions Grignard_Basicity Grignard Basicity Side_Reactions->Grignard_Basicity Poor_Stereocontrol Poor Stereocontrol Steric_Hindrance Steric Hindrance Poor_Stereocontrol->Steric_Hindrance Degradation Product Degradation Acid_Sensitivity Acid/Base Sensitivity Degradation->Acid_Sensitivity Light_Heat Light/Heat Exposure Degradation->Light_Heat Optimize_Time_Temp Optimize Time/Temp Over-irradiation->Optimize_Time_Temp Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Slow_Addition_Low_T Slow Addition at Low Temp Grignard_Basicity->Slow_Addition_Low_T Chiral_Auxiliary Use Chiral Auxiliary (if possible) Steric_Hindrance->Chiral_Auxiliary Mild_Deprotection Mild Deprotection Conditions Acid_Sensitivity->Mild_Deprotection Protect_from_Light_Heat Protect from Light/Heat Light_Heat->Protect_from_Light_Heat

Caption: Troubleshooting workflow for common synthesis issues.

Purification_Troubleshooting cluster_purification Purification Issues cluster_causes_purification Common Causes cluster_solutions_purification Solutions Co-elution Co-elution of Impurities Similar_Polarity Similar Polarity of Isomers Co-elution->Similar_Polarity Peak_Issues Peak Tailing/Broadening Secondary_Interactions Secondary Interactions with Stationary Phase Peak_Issues->Secondary_Interactions Degradation_on_Column Degradation on Column Light_Sensitivity Light Sensitivity Degradation_on_Column->Light_Sensitivity pH_Sensitivity pH Sensitivity Degradation_on_Column->pH_Sensitivity High_Resolution_Column Use High-Resolution/Chiral Column Similar_Polarity->High_Resolution_Column Optimize_Mobile_Phase Optimize Mobile Phase Secondary_Interactions->Optimize_Mobile_Phase Protect_from_Light Protect from Light Light_Sensitivity->Protect_from_Light Control_pH Control Mobile Phase pH pH_Sensitivity->Control_pH

Caption: Troubleshooting workflow for common purification issues.

General_Workflow A Provitamin D2 Precursor (e.g., 7-Dehydrocholesterol analog) B Photochemical Reaction (UVB Irradiation) A->B C Previtamin D2 Intermediate B->C D Thermal Isomerization C->D E Vitamin D2 Analog (with protected hydroxyls) D->E F Side-chain Construction/ Modification E->F G Hydroxylation(s) (1α, 24, 25 positions) F->G H Deprotection G->H I Crude 1α,24,25-Trihydroxy VD2 H->I J Purification (Column Chromatography & HPLC) I->J K Pure 1α,24,25-Trihydroxy VD2 J->K

Caption: General synthetic workflow for 1α,24,25-Trihydroxy VD2.

Technical Support Center: Analysis of 1α,24,25-Trihydroxyvitamin D2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1α,24,25-Trihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting mass spectrometry data and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is 1α,24,25-Trihydroxyvitamin D2 and why is its analysis important?

1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2. It is formed from the biologically active form, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂), through hydroxylation by the enzyme CYP24A1.[1] The formation of 1α,24,25-Trihydroxyvitamin D2 is a key step in the catabolic pathway that deactivates vitamin D2, making its measurement crucial for understanding vitamin D metabolism and regulation.

Q2: What are the main challenges in the mass spectrometry analysis of 1α,24,25-Trihydroxyvitamin D2?

The analysis of vitamin D metabolites, including 1α,24,25-Trihydroxyvitamin D2, by mass spectrometry presents several analytical challenges.[2] These include:

  • Low physiological concentrations: This necessitates highly sensitive analytical methods.

  • Poor ionization efficiency: Vitamin D compounds are inherently difficult to ionize, often requiring derivatization to enhance signal intensity.[3]

  • Interference from isomers and isobars: Many vitamin D metabolites have the same mass and similar structures, requiring excellent chromatographic separation for accurate quantification.[4][5]

  • Matrix effects: Components of biological samples (e.g., serum, plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.

Q3: What are the expected fragmentation patterns for 1α,24,25-Trihydroxyvitamin D2 in mass spectrometry?

  • Underivatized Compound: The fragmentation of underivatized vitamin D metabolites typically involves sequential losses of water molecules (H₂O) from the hydroxyl groups. For 1α,24,25-Trihydroxyvitamin D2, which has a molecular weight of approximately 444.6 g/mol , one would expect to see ions corresponding to [M+H]⁺, [M+H-H₂O]⁺, [M+H-2H₂O]⁺, and [M+H-3H₂O]⁺.

  • Derivatized Compound: Derivatization with reagents like DMEQ-TAD significantly alters the fragmentation pattern. For the DMEQ-TAD adduct of 24,25-dihydroxyvitamin D3, a major fragment at m/z 468 is observed, corresponding to the A-ring/DMEQ-TAD moiety.[6][7] Given the structural similarity, a DMEQ-TAD derivatized 1α,24,25-Trihydroxyvitamin D2 would be expected to yield a similar characteristic fragment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for 1α,24,25-Trihydroxyvitamin D2 1. Inefficient Ionization: The analyte is not ionizing well in the mass spectrometer source. 2. Poor Extraction Recovery: The analyte is being lost during the sample preparation process. 3. Degradation of Analyte: The analyte may be unstable under the experimental conditions.1. Derivatization: Employ a derivatization agent such as DMEQ-TAD or PTAD to improve ionization efficiency.[6][8] 2. Optimize Extraction: Evaluate different sample preparation techniques (e.g., LLE, SPE, SLE) to maximize recovery. Ensure the use of an appropriate internal standard to monitor and correct for losses. 3. Sample Handling: Minimize exposure of samples to light and elevated temperatures. Process samples promptly and store extracts at low temperatures.
Inconsistent or Non-Reproducible Results 1. Matrix Effects: Co-eluting matrix components are affecting the ionization of the analyte. 2. Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interferences. 3. Instrument Instability: Fluctuations in mass spectrometer performance.1. Improve Sample Cleanup: Utilize more effective sample preparation methods like supported liquid extraction (SLE) or solid-phase extraction (SPE). 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate. Consider a different column chemistry for better separation of isomers. 3. System Suitability: Regularly run system suitability tests with a standard solution to ensure consistent instrument performance.
Interference from Other Compounds 1. Isobaric Interference: Co-elution of other vitamin D metabolites with the same mass. 2. Isomeric Interference: Co-elution of structural isomers that may produce similar fragments.1. High-Resolution Chromatography: Employ a high-resolution UHPLC or HPLC column and optimize the chromatographic method to achieve baseline separation of all potential interferences.[5] 2. High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between compounds with very similar masses.

Data Presentation

Table 1: Predicted m/z Values for DMEQ-TAD Derivatized Vitamin D Metabolites

CompoundPredicted [M+H]⁺ (m/z)Major Fragment Ion (m/z)
25-hydroxyvitamin D2758.6468.3
24,25-dihydroxyvitamin D3762.6468.3
1α,24,25-trihydroxyvitamin D2 ~790.6 ~468.3

Note: The m/z values for 1α,24,25-trihydroxyvitamin D2 are predicted based on the addition of a hydroxyl group to 24,25-dihydroxyvitamin D3 and the known fragmentation of DMEQ-TAD adducts.[7]

Experimental Protocols

Representative Protocol for LC-MS/MS Analysis of 1α,24,25-Trihydroxyvitamin D2

This protocol is a composite based on established methods for other vitamin D metabolites and should be optimized for your specific instrumentation and experimental goals.

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • To 100 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled analog of 1α,24,25-Trihydroxyvitamin D2).

  • Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge.

  • Load the supernatant onto an SLE cartridge.

  • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (DMEQ-TAD)

  • Reconstitute the dried extract in a solution of DMEQ-TAD in ethyl acetate.

  • Incubate at room temperature for 30 minutes in the dark.

  • Quench the reaction by adding a small volume of water.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 or Phenyl-Hexyl column suitable for steroid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from potential interferences.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Predicted): ~790.6 m/z

    • Product Ion (Predicted): ~468.3 m/z

    • Optimize cone voltage and collision energy for the specific analyte and instrument.

Mandatory Visualizations

VitaminD2_Metabolism 1a,24,25(OH)3D2 1α,24,25-Trihydroxyvitamin D2 Further_Metabolites Further Metabolites (e.g., Calcitroic Acid) 1a,24,25(OH)3D2->Further_Metabolites CYP24A1 Excretion Excretion Further_Metabolites->Excretion

Caption: Metabolic pathway for the inactivation of 1α,25-dihydroxyvitamin D2.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Serum/Plasma Sample Precipitation Protein Precipitation Extraction Supported Liquid Extraction (SLE) Precipitation->Extraction Derivatization Derivatization (DMEQ-TAD) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Interpretation MS_Detection->Data_Analysis

Caption: General experimental workflow for the LC-MS/MS analysis.

References

"enhancing the biological activity of 1alpha, 24, 25-Trihydroxy VD2 in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1α, 24, 25-Trihydroxy Vitamin D2 (1,24,25-(OH)₃D₂). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this vitamin D analog in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help enhance the biological activity of 1,24,25-(OH)₃D₂ in your studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with 1α, 24, 25-Trihydroxy VD2.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no biological activity observed (e.g., in a reporter gene assay). 1. Degradation of the compound: Vitamin D analogs can be sensitive to light, temperature, and repeated freeze-thaw cycles. 2. Incorrect concentration: Calculation errors or improper dissolution can lead to a lower than expected final concentration. 3. Low Vitamin D Receptor (VDR) expression in the cell line: The biological activity of 1,24,25-(OH)₃D₂ is dependent on the presence of VDR.[1][2] 4. Serum interference in culture media: Vitamin D binding protein (DBP) in serum can sequester the compound, reducing its availability to cells.[1]1. Proper Handling and Storage: Store the compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[3] Protect from light and prepare fresh dilutions for each experiment.[3] 2. Verify Concentration and Solubility: Use a newly opened bottle of a suitable solvent like DMSO.[3] Warming and ultrasonic treatment may be necessary for complete dissolution.[3] Confirm the concentration of your stock solution. 3. Cell Line Selection: Choose a cell line known to express functional VDR or transfect cells with a VDR expression vector.[4][5] 4. Optimize Serum Concentration: Reduce the serum concentration in your culture medium during treatment or use serum-free medium if your cell line can tolerate it.
High variability between experimental replicates. 1. Inconsistent cell seeding density: Variations in cell number can lead to differing responses. 2. Incomplete dissolution or precipitation of the compound: This can lead to inconsistent dosing in different wells. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability.1. Standardize Cell Seeding: Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Ensure Complete Dissolution: Visually inspect your stock and working solutions for any precipitate before adding to the cells. Vortex solutions thoroughly. 3. Minimize Edge Effects: Avoid using the outermost wells of your assay plates for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
Unexpected cytotoxicity at high concentrations. 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-target effects: At very high concentrations, the compound may have effects independent of VDR activation.1. Solvent Control: Include a vehicle control group in your experiments with the same final concentration of the solvent used in your highest dose of 1,24,25-(OH)₃D₂. Ensure the final solvent concentration is typically below 0.1%. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that elicits a biological response without causing significant cell death.
Difficulty in detecting target gene induction (e.g., CYP24A1). 1. Sub-optimal treatment time: The kinetics of gene induction can vary between cell types. 2. Low sensitivity of the detection method: The chosen method (e.g., qPCR) may not be sensitive enough to detect small changes in gene expression.1. Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene expression.[6] 2. Optimize qPCR Assay: Ensure your qPCR primers are efficient and specific. Use a sufficient amount of high-quality RNA for cDNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 1α, 24, 25-Trihydroxy VD2 in vitro?

A1: The primary mechanism of action is through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding, the VDR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR).[7] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the regulation of their transcription.[2][8]

Q2: How can I enhance the biological activity of 1α, 24, 25-Trihydroxy VD2 in my cell-based assays?

A2: Several strategies can be employed:

  • Increase VDR Expression: Overexpressing VDR in your target cells can enhance their responsiveness.

  • Inhibit Catabolism: The enzyme CYP24A1 is a key catabolic enzyme for vitamin D analogs.[1][2] Co-treatment with a CYP24A1 inhibitor can increase the intracellular concentration and prolong the activity of 1,24,25-(OH)₃D₂.

  • Optimize Cell Culture Conditions: As mentioned in the troubleshooting guide, reducing serum concentration in the media can increase the bioavailability of the compound.

Q3: What are the key differences between 1α, 24, 25-Trihydroxy VD2 and the more common 1α, 25-Dihydroxy VD3 (Calcitriol)?

A3: Both are active vitamin D analogs that bind to the VDR. However, structural differences, particularly in the side chain, can affect their binding affinity for VDR and Vitamin D Binding Protein (DBP), as well as their susceptibility to metabolic inactivation by enzymes like CYP24A1.[9] These differences can result in variations in their biological potency and duration of action.

Q4: What is the recommended solvent and storage condition for 1α, 24, 25-Trihydroxy VD2?

A4: The recommended solvent is DMSO.[3] For long-term storage, it should be kept at -80°C (stable for up to 6 months).[3] For short-term storage, -20°C is suitable (stable for up to 1 month).[3] It is crucial to protect the compound from light.[3]

Data Summary

The biological activity of vitamin D analogs is influenced by several factors. The following table summarizes key parameters that can be modulated to enhance the in vitro activity of compounds like 1α, 24, 25-Trihydroxy VD2.

ParameterMethod of EnhancementExpected OutcomeReference
VDR Binding Affinity Structural modification of the analog (synthetic chemistry approach).Increased binding to VDR, potentially leading to higher potency.[9]
Resistance to Catabolism Co-administration of CYP24A1 inhibitors; structural modifications that hinder CYP24A1 recognition.Prolonged half-life of the compound within the cell, leading to a more sustained biological response.[8]
Cellular Uptake Reducing serum concentration in culture media to decrease binding to DBP.Increased concentration of free compound available to enter the cells.[1]
Target Gene Transcription Co-treatment with compounds that activate synergistic signaling pathways (e.g., PKC activators).Enhanced transcriptional activation of VDR target genes.[10]

Visualizations

Signaling Pathway

Vitamin D Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD2_analog 1α, 24, 25-(OH)₃D₂ VDR_cyto VDR VD2_analog->VDR_cyto Binds VDR_RXR_complex VDR/RXR Heterodimer VDR_cyto->VDR_RXR_complex Translocates to Nucleus & Heterodimerizes RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP24A1) VDRE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of 1α, 24, 25-Trihydroxy VD2.

Experimental Workflow

Experimental Workflow Start Start: Prepare Cells & Compound Cell_Culture Seed cells in multi-well plates Start->Cell_Culture Compound_Prep Prepare serial dilutions of 1α, 24, 25-(OH)₃D₂ Start->Compound_Prep Treatment Treat cells with compound and controls (vehicle) Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubate for pre-determined time period Treatment->Incubation Endpoint_Assay Perform Endpoint Assay Incubation->Endpoint_Assay Reporter_Assay Luciferase Reporter Assay Endpoint_Assay->Reporter_Assay Gene_Expression qPCR for Target Genes (e.g., CYP24A1) Endpoint_Assay->Gene_Expression Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Endpoint_Assay->Proliferation_Assay Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: General workflow for in vitro testing of 1α, 24, 25-Trihydroxy VD2.

Key Experimental Protocols

Protocol 1: VDR-Mediated Transcriptional Activity using a Luciferase Reporter Assay

Objective: To quantify the ability of 1α, 24, 25-Trihydroxy VD2 to activate the Vitamin D Receptor and drive transcription from a VDRE-containing promoter.

Materials:

  • Host cell line with stable or transient expression of the human VDR (e.g., HEK293T, Caco-2).[4][6]

  • Luciferase reporter plasmid containing multiple copies of a VDRE upstream of a minimal promoter.

  • Transfection reagent.

  • 1α, 24, 25-Trihydroxy VD2 stock solution (in DMSO).

  • Cell culture medium, serum, and antibiotics.

  • Luciferase assay reagent.[4]

  • White, opaque 96-well microplates.

Methodology:

  • Cell Seeding: Seed VDR-expressing cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (if necessary): Co-transfect the cells with the VDRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of 1α, 24, 25-Trihydroxy VD2 in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[6]

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase units against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Quantification of Target Gene Expression by qPCR

Objective: To measure the induction of a known VDR target gene, such as CYP24A1, in response to treatment with 1α, 24, 25-Trihydroxy VD2.

Materials:

  • A VDR-positive cell line (e.g., HL-60, Caco-2, MG-63).[9]

  • 1α, 24, 25-Trihydroxy VD2 stock solution (in DMSO).

  • 6-well or 12-well cell culture plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of 1α, 24, 25-Trihydroxy VD2 and a vehicle control for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using the cDNA template, primers for the target and housekeeping genes, and a qPCR master mix. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. Present the data as fold induction over the control.

References

Technical Support Center: 1α,24,25-Trihydroxy Vitamin D2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25-(OH)₃VD₂). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1α,24,25-Trihydroxy Vitamin D2 and what are its key characteristics?

1α,24,25-Trihydroxy Vitamin D2, also known as 1α,24,25-trihydroxyergocalciferol, is a metabolite of vitamin D2. It is a secosteroid derivative of ergocalciferol with hydroxyl groups at the 1α, 24, and 25 positions, which give it unique receptor-binding and metabolic properties.[1] This compound is known to play a role in calcium homeostasis by indirectly modulating intestinal and renal calcium absorption through the inhibition of 1,25(OH)₂D₃ synthesis.[1] It exhibits a rapid clearance from circulation with a half-life of less than four hours.[1]

Q2: How should I store and handle 1α,24,25-Trihydroxy Vitamin D2?

Proper storage and handling are critical due to the compound's instability in aqueous solutions.[1]

  • Storage of Solid Compound: Lyophilized powder should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[2][3][4]

  • Stock Solutions: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[2][4] These stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: In which solvents is 1α,24,25-Trihydroxy Vitamin D2 soluble?

1α,24,25-Trihydroxy Vitamin D2 is a lipophilic molecule and is sparingly soluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][4] For in vitro experiments, it is common to dissolve the compound in DMSO to prepare a high-concentration stock solution, which is then further diluted in the cell culture medium.[4]

Troubleshooting Guide

Compound Stability and Activity

Q: My experimental results are inconsistent or show a weaker than expected effect. Could the compound have degraded?

A: Yes, degradation is a common issue with vitamin D analogs. Here’s how to troubleshoot:

  • Check Storage Conditions: Confirm that the lyophilized powder and stock solutions have been stored at the correct temperatures and protected from light.[2]

  • Avoid Repeated Freeze-Thaw Cycles: Use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.[2]

  • Prepare Fresh Dilutions: Prepare working dilutions in your cell culture medium immediately before use. The compound is unstable in aqueous solutions.[1]

  • Verify Lot-to-Lot Consistency: If you have recently started using a new batch of the compound, consider running a side-by-side comparison with a previous, trusted lot if available.

Q: I am having trouble dissolving the 1α,24,25-Trihydroxy Vitamin D2 powder.

A: To improve solubility:

  • Use an Appropriate Solvent: Ensure you are using a recommended organic solvent like DMSO or ethanol.[2][4]

  • Gentle Warming and Sonication: Gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[4]

  • Use Anhydrous Solvents: Hygroscopic solvents like DMSO can absorb moisture, which can impact the solubility of lipophilic compounds. Use freshly opened, anhydrous grade DMSO for the best results.[4]

Cell Culture Experiments

Q: I am not observing the expected cellular response (e.g., changes in cell proliferation, gene expression) after treating my cells with 1α,24,25-Trihydroxy Vitamin D2.

A: Several factors could be at play:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivity to vitamin D analogs. This can be due to differences in the expression levels of the Vitamin D Receptor (VDR) and the metabolic enzyme CYP24A1.[5]

  • Concentration and Incubation Time: The effective concentration and required incubation time can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Serum in Culture Medium: Components in fetal bovine serum (FBS) can bind to vitamin D analogs and affect their bioavailability. Consider using charcoal-stripped FBS to reduce this interference.

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cellular responses can change as cells are passaged repeatedly.

Q: My cell viability assay results are inconsistent or do not correlate with other observations.

A: The choice of cell viability assay can be critical:

  • Metabolic vs. Membrane Integrity Assays: Assays like MTT and XTT measure metabolic activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, to confirm cytotoxicity.

  • Compound Interference: Some compounds can directly interfere with the reagents used in viability assays. It's advisable to run a control with the compound in cell-free medium to check for any direct chemical interactions.

Gene Expression Analysis

Q: I am not seeing the expected changes in the expression of target genes (e.g., CYP24A1) after treatment.

A: Troubleshooting gene expression experiments involves several steps:

  • RNA Quality: Ensure that you are isolating high-quality, intact RNA. Use a spectrophotometer and/or gel electrophoresis to assess RNA purity and integrity.

  • Primer/Probe Design: Verify the specificity and efficiency of your primers or probes for qPCR.

  • Time Course of Gene Expression: The induction of gene expression can be transient. Perform a time-course experiment to capture the peak of expression for your target genes. For example, the induction of CYP24A1 mRNA by vitamin D analogs can be rapid.[6]

  • VDR Expression: Confirm that your cell line expresses sufficient levels of the Vitamin D Receptor (VDR), as it is essential for mediating the genomic effects of vitamin D analogs.[7]

Data Presentation

Table 1: Physicochemical Properties of 1α,24,25-Trihydroxy Vitamin D2

PropertyValueReference
Molecular FormulaC₂₈H₄₄O₄[1]
Molecular Weight444.65 g/mol [1]
CAS Number457048-34-9[1][3]
AppearanceWhite to yellow solid[2]
Storage-20°C, protect from light, under nitrogen[2][3][4]

Table 2: Recommended Storage Conditions for 1α,24,25-Trihydroxy Vitamin D2 Solutions

Solution TypeSolventStorage TemperatureDurationReference
Stock SolutionDMSO or Ethanol-80°CUp to 6 months[2]
Stock SolutionDMSO or Ethanol-20°CUp to 1 month[2]

Experimental Protocols

Protocol 1: Preparation of 1α,24,25-Trihydroxy Vitamin D2 Stock Solution
  • Bring the lyophilized 1α,24,25-Trihydroxy Vitamin D2 powder and anhydrous DMSO to room temperature.

  • Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial to dissolve the powder completely. If needed, brief sonication or warming to 37°C can be applied.[4]

  • Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol 2: Cell Treatment for In Vitro Assays
  • Plate cells at the desired density and allow them to adhere and grow overnight.

  • On the day of treatment, thaw an aliquot of the 1α,24,25-Trihydroxy Vitamin D2 stock solution.

  • Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the final desired concentrations. It is important to add the diluted compound to the medium and mix well before adding it to the cells.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 1α,24,25-Trihydroxy Vitamin D2.

  • Include a vehicle control (medium with the same final concentration of DMSO used for the highest treatment dose).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the downstream assay (e.g., cell viability, gene expression analysis).

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This is a general protocol and may need optimization based on your specific instrumentation and matrix (e.g., serum, cell lysate).

  • Protein Precipitation: To a 100 µL sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Mandatory Visualization

Signaling_Pathway 1a,24,25-(OH)3VD2 1a,24,25-(OH)3VD2 VDR Vitamin D Receptor (VDR) 1a,24,25-(OH)3VD2->VDR Binds CYP24A1 CYP24A1 1a,24,25-(OH)3VD2->CYP24A1 Metabolized by VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis) Gene_Expression->Biological_Effects Gene_Expression->CYP24A1 Induces Inactive_Metabolites Inactive Metabolites CYP24A1->Inactive_Metabolites

Caption: Signaling pathway of 1α,24,25-Trihydroxy Vitamin D2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare 1a,24,25-(OH)3VD2 Stock Solution treat_cells Treat Cells with 1a,24,25-(OH)3VD2 prep_compound->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells viability Cell Viability Assay (e.g., MTT, LDH) treat_cells->viability gene_exp Gene Expression Analysis (qPCR, Microarray) treat_cells->gene_exp protein Protein Analysis (Western Blot, ELISA) treat_cells->protein data_analysis Data Analysis and Interpretation viability->data_analysis gene_exp->data_analysis protein->data_analysis

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Tree cluster_compound Compound Integrity cluster_experimental Experimental Setup cluster_assay Assay Performance start Inconsistent or No Effect Observed check_storage Verify Storage Conditions start->check_storage check_cells Assess Cell Health and Passage Number start->check_cells validate_assay Validate Assay (e.g., controls, standards) start->validate_assay check_solubility Confirm Proper Dissolution check_storage->check_solubility fresh_prep Use Freshly Prepared Dilutions check_solubility->fresh_prep optimize_conc Optimize Concentration and Incubation Time check_cells->optimize_conc check_serum Consider Using Charcoal-Stripped Serum optimize_conc->check_serum check_interference Test for Compound Interference validate_assay->check_interference

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1α,24,25-Trihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two vitamin D2 metabolites: 1α,24,25-Trihydroxyvitamin D2 and 1,25-dihydroxyvitamin D2. While extensive research has characterized the potent biological effects of 1,25-dihydroxyvitamin D2, the active form of vitamin D2, data on 1α,24,25-Trihydroxyvitamin D2 is sparse. This document synthesizes the available information, drawing inferences about the likely activity of 1α,24,25-Trihydroxyvitamin D2 based on established vitamin D metabolism pathways and the activities of structurally related analogs.

Introduction

Vitamin D2 (ergocalciferol) undergoes a two-step hydroxylation process to become biologically active. First, it is converted to 25-hydroxyvitamin D2 in the liver, and subsequently to 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) in the kidneys and other tissues.[1] 1,25(OH)2D2 is the principal active metabolite that mediates the biological effects of vitamin D2 by binding to the vitamin D receptor (VDR).[2] Further hydroxylation of 1,25(OH)2D2, primarily by the enzyme CYP24A1, is generally considered a catabolic process leading to less active or inactive metabolites. 1α,24,25-Trihydroxyvitamin D2 is a product of this catabolic pathway.[3]

Comparative Biological Activity: Data Summary

The following table summarizes the known biological activities of 1,25-dihydroxyvitamin D2 and provides a scientifically inferred comparison for 1α,24,25-Trihydroxyvitamin D2.

Biological Parameter1,25-dihydroxyvitamin D2 (1,25(OH)2D2)1α,24,25-Trihydroxyvitamin D2Reference
VDR Binding Affinity High and comparable to 1,25-dihydroxyvitamin D3.Predicted to be significantly lower.[2]
Intestinal Calcium Transport Potent stimulator.Predicted to have significantly lower activity.[4]
Bone Calcium Mobilization Potent stimulator.Predicted to have significantly lower activity.[4]
Cell Differentiation (e.g., HL-60 cells) Potent inducer.Predicted to have significantly lower activity.
Gene Transcriptional Activity High, mediates transcription of VDR target genes.Predicted to have significantly lower activity.

Signaling Pathways and Metabolism

The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

VitaminD_Signaling cluster_blood Bloodstream cluster_cell Target Cell 1,25(OH)2D2 1,25(OH)2D2 1a,24,25(OH)3D2 1a,24,25(OH)3D2 1,25(OH)2D2->1a,24,25(OH)3D2 Metabolized by CYP24A1 (Inactivation) DBP DBP 1,25(OH)2D2->DBP Binds 1,25(OH)2D2_cell 1,25(OH)2D2 1,25(OH)2D2->1,25(OH)2D2_cell Enters Cell 1a,24,25(OH)3D2->DBP Binds VDR VDR RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds Gene Target Gene Transcription VDRE->Gene Regulates 1,25(OH)2D2_cell->VDR Activates

Caption: Simplified Vitamin D Signaling Pathway.

This diagram illustrates that 1,25(OH)2D2, transported in the blood by the Vitamin D Binding Protein (DBP), enters target cells and binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on DNA to regulate gene transcription. 1,25(OH)2D2 can be metabolized by CYP24A1 into 1α,24,25-Trihydroxyvitamin D2, which is considered an inactivation step.

Experimental Protocols

Detailed experimental protocols for the direct comparison of these two molecules are not available. However, the following methodologies are standard for assessing the biological activity of vitamin D analogs and would be applicable.

Vitamin D Receptor (VDR) Binding Assay

A competitive binding assay is used to determine the affinity of the test compounds for the VDR.

VDR_Binding_Assay VDR_source VDR Source (e.g., chick intestinal cytosol) Incubation Incubation VDR_source->Incubation Radiolabeled_D3 [3H]1,25(OH)2D3 (Radiolabeled Ligand) Radiolabeled_D3->Incubation Competitor Unlabeled Competitor (1,25(OH)2D2 or 1a,24,25(OH)3D2) Competitor->Incubation Separation Separation of Bound and Free Ligand (e.g., charcoal adsorption) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Scatchard Analysis (Determine Kd) Quantification->Analysis

Caption: Workflow for VDR Competitive Binding Assay.

Protocol:

  • Preparation of VDR: A crude VDR preparation is typically obtained from the intestinal mucosa of vitamin D-deficient chicks or from recombinant sources.

  • Competitive Binding: A constant amount of radiolabeled 1,25(OH)2D3 is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled competitor (either 1,25(OH)2D2 or 1α,24,25-Trihydroxyvitamin D2).

  • Separation: After incubation, the bound and free radioligand are separated. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free ligand.

  • Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The data is analyzed using Scatchard plots to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Cell-Based Assays: Proliferation and Differentiation

The antiproliferative and differentiation-inducing activities of vitamin D analogs are often assessed using cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.

Protocol for HL-60 Cell Differentiation:

  • Cell Culture: HL-60 cells are maintained in appropriate culture medium.

  • Treatment: Cells are seeded at a specific density and treated with various concentrations of the vitamin D analogs or vehicle control.

  • Incubation: The cells are incubated for a period of 72 to 96 hours.

  • Assessment of Differentiation: Differentiation is assessed by measuring the percentage of cells that have differentiated into monocytes/macrophages. This can be determined by assays such as the nitroblue tetrazolium (NBT) reduction assay, which measures superoxide production in differentiated cells, or by flow cytometry analysis of cell surface markers (e.g., CD11b and CD14).

  • Data Analysis: The concentration of the compound that induces 50% of the maximal response (EC50) is calculated.

Gene Expression Analysis

The ability of vitamin D analogs to regulate the transcription of target genes is a key measure of their biological activity.

Protocol for Real-Time Quantitative PCR (RT-qPCR):

  • Cell Culture and Treatment: A suitable cell line (e.g., human osteosarcoma cells like MG-63) is treated with the vitamin D analogs for a specific duration.

  • RNA Extraction: Total RNA is extracted from the cells using standard methods.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The expression levels of target genes (e.g., CYP24A1, osteocalcin) are quantified by qPCR using specific primers. A housekeeping gene is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion

Based on the established principles of vitamin D metabolism, 1α,24,25-Trihydroxyvitamin D2 is a catabolic product of 1,25-dihydroxyvitamin D2. This strongly suggests that its biological activity, including its affinity for the VDR and its ability to regulate gene expression and cellular processes, is significantly lower than that of 1,25-dihydroxyvitamin D2. For drug development purposes, 1,25-dihydroxyvitamin D2 and its synthetic analogs with modifications designed to enhance stability and biological activity, while minimizing hypercalcemic effects, remain the primary focus of research. Further studies are required to definitively quantify the biological activity of 1α,24,25-Trihydroxyvitamin D2 and fully elucidate its physiological role, if any.

References

A Comparative Guide to the Efficacy of 1α,24,25-Trihydroxy VD2 and Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two key vitamin D metabolites: 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂) and Calcitriol (1α,25-dihydroxyvitamin D₃). The information presented herein is intended to support research and development efforts in fields where vitamin D signaling is a critical area of investigation. This comparison includes an overview of their mechanisms of action, a summary of their performance in key experimental assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Calcitriol, the hormonally active form of vitamin D3, is a well-established regulator of calcium homeostasis and cellular differentiation and proliferation. Its therapeutic applications are, however, often limited by its calcemic side effects. 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2 that is also being investigated for its biological activities. Understanding the comparative efficacy of these two molecules is crucial for the development of new therapeutic strategies with improved efficacy and safety profiles.

Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

Both calcitriol and 1α,24,25(OH)₃VD₂ exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to its ligand in the cytoplasm, the VDR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which these compounds regulate a wide array of physiological processes, including calcium metabolism, cell proliferation, differentiation, and immune function.[1]

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog 1α,24,25(OH)₃VD₂ or Calcitriol VDR VDR Vitamin_D_Analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binding Gene Target Gene VDRE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Cell Differentiation, Calcium Homeostasis) Protein->Biological_Response Leads to

Caption: VDR Genomic Signaling Pathway.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data comparing the efficacy of 1α,24,25(OH)₃VD₂ and calcitriol in key in vitro assays. It is important to note that the data presented may be from different studies and experimental conditions, which can influence the absolute values.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundDissociation Constant (Kd)Relative Binding Affinity (%)
Calcitriol ~0.1 nM100%
1α,24,25(OH)₃VD₂ Data not consistently reported in direct comparisonGenerally considered lower than calcitriol

Note: The Kd for calcitriol can vary slightly depending on the assay conditions and the source of the VDR. Direct comparative studies for the Kd of 1α,24,25(OH)₃VD₂ are limited.

Table 2: Inhibition of Cell Proliferation (IC50 Values)

Cell LineCalcitriol (IC50)1α,24,25(OH)₃VD₂ (IC50)
MCF-7 (Breast Cancer) ~24 nM[2]Data not available
MCF10DCIS (Breast Cancer) ~2.65 nM[2]Data not available
Prostate Cancer Cell Lines Varies by cell lineData not available in direct comparison

Note: IC50 values are highly dependent on the cell line and experimental conditions. More direct comparative studies are needed to determine the relative potency of 1α,24,25(OH)₃VD₂ in inhibiting cell proliferation.

Table 3: Regulation of Gene Expression (CYP24A1 Induction)

CompoundFold Induction of CYP24A1 mRNA
Calcitriol Strong induction[3]
1α,24,25(OH)₃VD₂ Induces CYP24A1, but comparative potency varies[4]

Note: CYP24A1 is a primary target gene of VDR and its induction is a key indicator of VDR activation. Both compounds induce its expression, but the relative potency can be influenced by factors such as metabolic stability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled ligand.

VDR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare VDR Source (e.g., cell lysate) D Incubate VDR with Radioligand and varying concentrations of unlabeled competitor A->D B Prepare Radioligand (e.g., [³H]Calcitriol) B->D C Prepare Unlabeled Competitors (Calcitriol and 1α,24,25(OH)₃VD₂) C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Generate competition curve and calculate Ki or IC50 F->G

Caption: Workflow for VDR Competitive Binding Assay.

Methodology:

  • Receptor Preparation: A source of VDR, such as a cell lysate or purified receptor, is prepared in a suitable buffer.

  • Incubation: A fixed concentration of a radiolabeled VDR ligand (e.g., [³H]calcitriol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (calcitriol or 1α,24,25(OH)₃VD₂).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that retain the receptor-ligand complex.[5]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[6]

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Cell_Proliferation_Assay_Workflow cluster_seeding Cell Culture cluster_treatment Treatment cluster_labeling Labeling cluster_harvesting Harvesting & Detection A Seed cells in a multi-well plate B Treat cells with varying concentrations of test compounds A->B C Add [³H]-Thymidine to the culture medium B->C D Harvest cells and precipitate DNA C->D E Measure incorporated radioactivity (Scintillation Counting) D->E F Calculate IC50 values E->F

Caption: Workflow for Cell Proliferation Assay.

Methodology:

  • Cell Seeding: The chosen cell line is seeded into a multi-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of calcitriol or 1α,24,25(OH)₃VD₂.

  • Radiolabeling: Towards the end of the treatment period, [³H]-thymidine is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Harvesting: The cells are harvested, and the DNA is precipitated.

  • Quantification: The amount of incorporated [³H]-thymidine is measured using a scintillation counter.

  • Data Analysis: The results are used to determine the dose-dependent effect of each compound on cell proliferation and to calculate the IC50 value.[2]

Conclusion

Both calcitriol and 1α,24,25(OH)₃VD₂ are biologically active metabolites that signal through the Vitamin D Receptor. Calcitriol is a high-affinity VDR ligand with well-documented effects on gene expression and cellular processes. While direct comparative data is still emerging, 1α,24,25(OH)₃VD₂ also demonstrates the ability to activate VDR-mediated signaling. A key differentiator appears to be their pharmacokinetic profiles, with 1α,24,25(OH)₃VD₂ having a shorter plasma half-life due to weaker binding to the vitamin D-binding protein. This may result in a reduced risk of hypercalcemia, a significant side effect of calcitriol therapy.

Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of 1α,24,25(OH)₃VD₂ across a range of biological systems and disease models. The experimental protocols and data presented in this guide provide a foundation for such future investigations.

References

Unveiling the Role of 1α,24,25-Trihydroxyvitamin D2 in Calcium Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of calcium homeostasis is paramount for numerous physiological processes, most notably bone health. Vitamin D and its metabolites are central to this regulation. While the active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), is well-characterized, the precise roles and therapeutic potential of other metabolites, such as 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2), are areas of ongoing investigation. This guide provides a comparative analysis of the effects of 24-hydroxylated vitamin D metabolites on calcium metabolism, drawing upon available experimental data to offer insights into their potential as therapeutic agents.

Comparative Efficacy on Bone Mineralization

In vitro studies utilizing human osteoblast cell lines have demonstrated that 24-hydroxylated vitamin D metabolites are not merely inactive degradation products but possess significant biological activity. Specifically, 1α,24R,25-(OH)3D3, a vitamin D3 analog, has been shown to be highly potent in stimulating markers of osteoblast differentiation and function.

ParameterControl1α,25-(OH)2D3 (Calcitriol)1α,24R,25-(OH)3D3Reference
Alkaline Phosphatase (ALP) ActivityBaselineDose-dependent increaseMost potent dose-dependent increase[1]
Osteocalcin (OC) ProductionBaselineDose-dependent increaseMost potent dose-dependent increase[1]
MineralizationBaselineDose-dependent enhancementEquipotent to 1α,25-(OH)2D3[1]

Table 1: In Vitro Effects of Vitamin D Metabolites on Human Osteoblast Differentiation and Mineralization. This table summarizes the relative potency of 1α,24R,25-(OH)3D3 in comparison to the well-established active form of vitamin D, 1α,25-(OH)2D3, on key markers of bone formation.

The data suggests that 24-hydroxylation does not inactivate the vitamin D molecule in the context of bone metabolism; in fact, 1α,24R,25-(OH)3D3 appears to be a more potent stimulator of osteoblast activity than calcitriol, while being equally effective at promoting mineralization.[1] These effects were demonstrated to be dependent on the nuclear Vitamin D Receptor (VDR), as they were almost completely blocked by a VDR antagonist.[1]

Impact on Intestinal Calcium Absorption and Systemic Calcium Levels

The primary function of active vitamin D is to enhance intestinal calcium absorption to maintain calcium homeostasis.[2][3][4][5] However, studies on the direct effects of 1α,24,25-(OH)3D3 on intestinal calcium transport have shown limited efficacy at certain doses.

In one in vivo study, administration of 1,24,25-(OH)3D3 to vitamin D-deficient rats did not result in a significant increase in intestinal calcium absorption or bone calcium mobilization at the tested dose.[6] This contrasts with the known potent effects of calcitriol in stimulating these processes.

Further comparative studies with a similar D2 analog, 1,24-dihydroxyvitamin D2 (1,24-(OH)2D2), revealed that it is less potent than its D3 counterpart and calcitriol at inducing hypercalcemia and hypercalciuria in rats.[7]

ParameterControl1,24-(OH)2D21,24-(OH)2D31,25-(OH)2D3 (Calcitriol)Reference
Plasma CalciumNo significant elevationElevatedElevatedElevated[7]
Urinary CalciumBaselineSignificantly elevatedSignificantly elevatedMost significantly elevated[7]

Table 2: Comparative Effects of Vitamin D Analogs on Plasma and Urinary Calcium in Rats. This table illustrates the lower hypercalcemic and hypercalciuric potential of a 24-hydroxylated D2 analog compared to D3 analogs and calcitriol.

These findings suggest a potential therapeutic advantage for 24-hydroxylated vitamin D2 analogs, as they may be able to exert beneficial effects on bone with a reduced risk of causing hypercalcemia and hypercalciuria, common side effects of potent vitamin D receptor activators.[7]

Experimental Protocols

In Vitro Osteoblast Differentiation and Mineralization Assay
  • Cell Culture: Human osteoblast-like cells (e.g., SV-HFO) are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of vitamin D metabolites (e.g., 1α,25-(OH)2D3, 1α,24R,25-(OH)3D3) or a vehicle control. For receptor antagonist studies, cells are co-treated with a VDR antagonist.

  • Alkaline Phosphatase (ALP) Activity: After a specified incubation period, cell lysates are collected, and ALP activity is measured using a colorimetric assay.

  • Osteocalcin (OC) Production: Osteocalcin levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Mineralization Assay: After several weeks of culture in mineralization-inducing medium, the formation of mineralized nodules is assessed by staining with Alizarin Red S. The stain is then extracted and quantified spectrophotometrically.

  • Gene Expression Analysis: RNA is extracted from the cells, and the expression of osteoblast-specific genes (e.g., ALP, OC) is analyzed by quantitative real-time PCR (qPCR).[1]

In Vivo Assessment of Calcium Metabolism in a Rodent Model
  • Animal Model: Vitamin D-deficient rats are often used to study the calcemic effects of vitamin D compounds.

  • Dosing: Animals are administered the test compounds (e.g., 1,24,25-(OH)3D3, calcitriol) or a vehicle control via oral gavage or injection.

  • Intestinal Calcium Absorption: Intestinal calcium transport is measured using an in situ ligated duodenal loop technique. A solution containing radioactive calcium (45Ca) is injected into the ligated segment, and the amount of 45Ca absorbed into the bloodstream is determined after a specific time.

  • Bone Calcium Mobilization: The effect on bone resorption is assessed by measuring the increase in serum calcium levels in animals on a low-calcium diet.

  • Serum and Urine Analysis: Blood and urine samples are collected at various time points to measure calcium and phosphate levels using standard biochemical assays.[7]

Signaling Pathways and Experimental Workflow

The biological effects of vitamin D metabolites are primarily mediated through their interaction with the nuclear Vitamin D Receptor (VDR). Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[8]

VitaminD_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Osteoblast, Intestinal Cell) VD Vitamin D Metabolite (e.g., 1α,24,25-(OH)3D2) VD_in Vitamin D Metabolite VD->VD_in Enters Cell VDR VDR VD_in->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response (e.g., Protein Synthesis) Gene->Response

Caption: Vitamin D metabolite signaling pathway via the nuclear Vitamin D Receptor (VDR).

A typical experimental workflow to evaluate a novel vitamin D analog involves a multi-step process, from initial in vitro screening to in vivo efficacy and safety assessment.

Experimental_Workflow A In Vitro Screening (e.g., VDR Binding Assay, Osteoblast Differentiation) B Lead Compound Selection (Based on potency and selectivity) A->B C In Vivo Efficacy Studies (e.g., Vitamin D-deficient rat model) B->C F Pharmacokinetic and Toxicology Studies B->F D Assessment of Intestinal Calcium Absorption C->D E Assessment of Bone Mineralization and Turnover C->E G Comparative Analysis with Existing Therapies (e.g., Calcitriol) D->G E->G F->G

Caption: Generalized experimental workflow for evaluating a novel vitamin D analog.

Conclusion

The available evidence, primarily from studies on vitamin D3 analogs, suggests that 24-hydroxylated vitamin D metabolites, including those with a similar structure to 1α,24,25-Trihydroxyvitamin D2, are biologically active molecules with distinct profiles compared to calcitriol. They exhibit potent effects on bone cells, potentially promoting bone formation with a reduced risk of hypercalcemia and hypercalciuria.[1][7] This differential activity profile highlights the potential of 24-hydroxylated vitamin D analogs as a novel class of therapeutics for bone disorders, warranting further investigation into the specific actions and mechanisms of 1α,24,25-Trihydroxyvitamin D2. Future research should focus on direct comparative studies of this D2 metabolite to fully elucidate its therapeutic window and potential advantages over existing vitamin D therapies.

References

Comparative Guide to the Identification of Synthetic 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic 1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃VD₂) and its relevant alternatives, offering supporting data and detailed experimental protocols for identity confirmation. It is intended for researchers, scientists, and drug development professionals.

Introduction

Synthetic 1α,24,25-Trihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2. The precise confirmation of its chemical identity is critical for research and development due to the existence of structurally similar analogs and isomers that may exhibit different biological activities. This guide outlines the key analytical techniques and comparative data for the unambiguous identification of this compound.

Performance Comparison with Alternatives

The primary alternatives for comparison are its metabolic precursor, 1α,25-dihydroxyvitamin D2 (1,25-(OH)₂VD₂), and its vitamin D3 analog, 1α,24,25-trihydroxyvitamin D3 (1,24,25-(OH)₃VD₃). Their structural similarities necessitate high-resolution analytical methods for differentiation.

Physicochemical Properties
Property1α,24,25-Trihydroxyvitamin D₂1α,25-Dihydroxyvitamin D₂1α,24,25-Trihydroxyvitamin D₃
Molecular Formula C₂₈H₄₄O₄C₂₈H₄₄O₃C₂₇H₄₄O₄
Molecular Weight 444.65 g/mol 428.65 g/mol 432.63 g/mol
Monoisotopic Mass 444.32396 u428.32905 u432.32396 u
General Solubility Soluble in organic solvents (e.g., ethanol, methanol, DMSO)Soluble in organic solventsSoluble in organic solvents
Analytical Data Comparison

The following tables summarize key analytical data for the identification of 1α,24,25-Trihydroxyvitamin D₂ and its comparison with alternatives.

Table 1: Mass Spectrometry Data (LC-MS/MS)

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Notes on Fragmentation
1α,24,25-(OH)₃VD₂ 445.3Specific fragmentation data is not readily available in public databases. Expected to show sequential loss of water molecules from the hydroxyl groups and cleavage of the side chain.The fragmentation pattern would be crucial for distinguishing it from its D3 analog.
1α,25-(OH)₂VD₂ 429.3Data not specifically detailed in available results.Fragmentation would involve water loss and side-chain cleavages.
1α,24,25-(OH)₃VD₃ 433.3Data not specifically detailed in available results.Isomeric with 1α,24,25-(OH)₃VD₂ but may show subtle differences in fragment ion intensities.
General Vitamin D Metabolites Common fragments arise from the loss of water (H₂O) and cleavage of the A-ring.[1]Derivatization can be used to improve ionization efficiency and induce specific fragmentation patterns.[2][3]

Table 2: NMR Spectroscopy Data (¹H and ¹³C NMR)

AnalyteKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
1α,24,25-(OH)₃VD₂ Specific assignments are not readily available in public databases. Expected signals for olefinic protons and protons adjacent to hydroxyl groups.Specific assignments are not readily available. Expected signals for carbons bearing hydroxyl groups and olefinic carbons.
Vitamin D₂ Analogs (General) Olefinic protons (H-6, H-7, H-22, H-23) typically resonate between 5.0 and 6.5 ppm. Methyl proton signals are useful for identifying the side-chain structure.[4]The carbon signals of the side chain are diagnostic for different vitamin D analogs.[4]
1α,25-(OH)₂VD₃ (for comparison) Specific assignments are well-documented in the literature.Specific assignments are well-documented.

Table 3: High-Performance Liquid Chromatography (HPLC) Data

AnalyteTypical ColumnMobile Phase ExampleExpected Elution Behavior
1α,24,25-(OH)₃VD₂ C18 Reverse-PhaseAcetonitrile/Water or Methanol/Water gradientBeing more polar due to the additional hydroxyl group, it is expected to have a shorter retention time than 1α,25-(OH)₂VD₂ under reverse-phase conditions.
1α,25-(OH)₂VD₂ C18 Reverse-PhaseAcetonitrile/Water or Methanol/Water gradientElutes later than the trihydroxy- metabolite.
1α,24,25-(OH)₃VD₃ C18 Reverse-PhaseAcetonitrile/Water or Methanol/Water gradientMay have a slightly different retention time from its D₂ analog due to the difference in the side chain.

Table 4: UV-Vis Spectroscopy Data

Analyteλmax (in Ethanol)Molar Absorptivity (ε)
1α,24,25-(OH)₃VD₂ Expected around 265 nmExpected to be similar to other vitamin D analogs with the same triene system.
Vitamin D₂ ~265 nm~18,200 L mol⁻¹ cm⁻¹[5]
Vitamin D₃ ~265 nm~18,300 L mol⁻¹ cm⁻¹[5]

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve the synthetic compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan MS to identify the precursor ion [M+H]⁺, followed by product ion scan (MS/MS) of the selected precursor.

    • Collision Energy: Optimize collision energy to obtain characteristic fragment ions.

    • Data Analysis: Compare the obtained mass spectrum and fragmentation pattern with theoretical values and data from related vitamin D analogs.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure by analyzing the chemical environment of each proton and carbon atom.

Methodology:

  • Sample Preparation: Dissolve approximately 1-5 mg of the synthetic compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Identify key signals, including olefinic protons, protons on carbons bearing hydroxyl groups, and methyl group protons.

    • Perform 2D NMR experiments like COSY to establish proton-proton correlations.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum (proton-decoupled).

    • Identify the carbon signals, particularly those of the hydroxylated carbons and the olefinic carbons.

    • Use 2D NMR techniques like HSQC to correlate proton and carbon signals for unambiguous assignment.[4]

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for similar vitamin D analogs.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthetic compound and its retention time relative to known standards.

Methodology:

  • Sample Preparation: Prepare a standard solution of the synthetic compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A typical isocratic mobile phase could be 80:20 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 265 nm.[6]

    • Injection Volume: 20 µL.

  • Data Analysis: Determine the retention time of the main peak. If available, co-inject with standards of potential impurities or related compounds to assess resolution.

UV-Vis Spectroscopy

Objective: To confirm the presence of the characteristic conjugated triene system of the vitamin D scaffold.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthetic compound in ethanol.

  • Spectroscopic Measurement:

    • Scan the absorbance of the solution from 200 to 400 nm using a UV-Vis spectrophotometer.

    • Use ethanol as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Vitamin D compounds typically exhibit a λmax around 265 nm.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification synthesis Chemical Synthesis of 1α,24,25-Trihydroxy VD2 purification Purification (e.g., HPLC) synthesis->purification lcms LC-MS/MS Analysis purification->lcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr hplc_uv HPLC-UV Analysis purification->hplc_uv uv_vis UV-Vis Spectroscopy purification->uv_vis compare_ms Compare Mass Spectra lcms->compare_ms compare_nmr Compare NMR Data nmr->compare_nmr compare_hplc Compare Retention Times hplc_uv->compare_hplc compare_uv Compare UV Spectra uv_vis->compare_uv

Caption: Experimental workflow for the synthesis, purification, and analytical confirmation of 1α,24,25-Trihydroxyvitamin D₂.

vitamin_d_pathway VD2 Vitamin D₂ (Ergocalciferol) 25OHD2 25-Hydroxyvitamin D₂ VD2->25OHD2 CYP2R1/CYP27A1 (Liver) 1_25OH2D2 1α,25-Dihydroxyvitamin D₂ 25OHD2->1_25OH2D2 CYP27B1 (Kidney) 1_24_25OH3D2 1α,24,25-Trihydroxyvitamin D₂ 1_25OH2D2->1_24_25OH3D2 CYP24A1 Inactive_Metabolites Inactive Metabolites 1_24_25OH3D2->Inactive_Metabolites Further Metabolism

Caption: Simplified metabolic pathway of Vitamin D₂ leading to 1α,24,25-Trihydroxyvitamin D₂.

References

In Vivo Efficacy of Trihydroxyvitamin D Analogs: A Comparative Analysis of 1,25,28-Trihydroxyvitamin D2 and 1,24,25-Trihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the biological activities of two trihydroxyvitamin D analogs: 1,25,28-trihydroxyvitamin D2 [1,25,28-(OH)₃D₂] and 1,24,25-trihydroxyvitamin D3 [1,24,25-(OH)₃D₃]. The data presented is derived from a key study conducted in vitamin D-deficient rats, offering insights into their differential effects on calcium metabolism and gene expression.

Comparative Biological Activities

The in vivo effects of 1,25,28-(OH)₃D₂ and 1,24,25-(OH)₃D₃ were evaluated against the active form of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25-(OH)₂D₃], as a positive control. The key findings are summarized in the tables below.

Table 1: In Vivo Effects on Intestinal Calcium Absorption and Bone Calcium Mobilization
CompoundDose (ng)Intestinal Calcium Absorption (Absorbed/ml serum)Bone Calcium Mobilization (mg Ca/dl serum)
Control (Vitamin D-deficient)-2.9 ± 0.24.5 ± 0.1
1,25-(OH)₂D₃12.55.0 ± 0.36.8 ± 0.3
1,25,28-(OH)₃D₂ 12.5 2.8 ± 0.2 4.6 ± 0.2
250 3.1 ± 0.3 4.7 ± 0.2
500 3.2 ± 0.3 4.8 ± 0.2
800 3.0 ± 0.2 4.5 ± 0.2
1,24,25-(OH)₃D₃ 12.5 4.8 ± 0.3 *4.9 ± 0.2

*Statistically significant difference from the control group. Data sourced from Tranchida et al., 1993.[1][2]

Key Observation: 1,24,25-(OH)₃D₃ demonstrated significant activity in stimulating intestinal calcium absorption, reaching levels comparable to the active hormone 1,25-(OH)₂D₃. In contrast, 1,25,28-(OH)₃D₂ showed no significant effect on intestinal calcium absorption or bone calcium mobilization, even at high doses.[1][2]

Table 2: Effects on Intestinal Calbindin-D9K Protein and mRNA Levels
CompoundDose (ng)Calbindin-D9K Protein (ng/µg protein)Calbindin-D9K mRNA (arbitrary units)
Control (Vitamin D-deficient)-0.5 ± 0.11.0 ± 0.2
1,25-(OH)₂D₃12.54.2 ± 0.48.5 ± 0.9
1,25,28-(OH)₃D₂ 12.5 0.6 ± 0.1 1.2 ± 0.3
250 2.0 ± 0.3 4.5 ± 0.5
500 3.8 ± 0.4 7.6 ± 0.8
1,24,25-(OH)₃D₃ 12.5 2.6 ± 0.3 4.8 ± 0.5

*Statistically significant difference from the control group. Data sourced from Tranchida et al., 1993.[1][2]

Key Observation: While inactive in stimulating calcium transport, higher doses of 1,25,28-(OH)₃D₂ were able to significantly induce the expression of both calbindin-D9K protein and mRNA.[1][2] 1,24,25-(OH)₃D₃ also significantly increased calbindin-D9K expression, although to a lesser extent than 1,25-(OH)₂D₃.[1][2]

Table 3: Competitive Binding to the 1,25-(OH)₂D₃ Receptor
CompoundRelative Competitive Index (%)
1,25-(OH)₂D₃100
1,25,28-(OH)₃D₂ 0.8
1,24,25-(OH)₃D₃ 8

Data sourced from Tranchida et al., 1993.[1][2]

Key Observation: The in vivo activities of these analogs correlate with their ability to bind to the vitamin D receptor (VDR). 1,24,25-(OH)₃D₃ has a 10-fold higher affinity for the VDR compared to 1,25,28-(OH)₃D₂, which likely explains its greater biological activity.[1][2]

Experimental Protocols

The following methodologies were employed in the in vivo studies cited above.

Animal Model
  • Species: Male weanling rats.

  • Diet: Fed a vitamin D-deficient diet containing 0.4% calcium and 0.3% phosphorus for 6-8 weeks to induce vitamin D deficiency.[1][2]

In Vivo Administration
  • Method: Test compounds were administered via a single intrajugular injection.

  • Vehicle: The compounds were dissolved in 0.1 ml of 95% ethanol and 0.9 ml of propylene glycol.

  • Duration: Animals were sacrificed 18 hours post-injection.[1][2]

Intestinal Calcium Absorption Assay
  • Procedure: An in situ duodenal loop technique was used.

  • Method: A 10 cm segment of the duodenum was ligated, and a solution containing ⁴⁵Ca was injected into the loop. After a 30-minute incubation, the amount of ⁴⁵Ca absorbed into the serum was measured.[1][2]

Bone Calcium Mobilization Assay
  • Procedure: Serum calcium levels were measured as an indicator of calcium mobilization from bone.

  • Method: Blood samples were collected at the time of sacrifice, and serum calcium concentrations were determined by atomic absorption spectrophotometry.[1][2]

Calbindin-D9K Protein and mRNA Analysis
  • Tissue: Duodenal mucosa was collected.

  • Protein Analysis: Calbindin-D9K protein levels were quantified using an enzyme-linked immunosorbent assay (ELISA).

  • mRNA Analysis: Calbindin-D9K mRNA levels were determined by Northern blot analysis.[1][2]

Vitamin D Receptor Binding Assay
  • Preparation: A high-salt-soluble fraction of chick intestinal chromatin was used as the source of the 1,25-(OH)₂D₃ receptor.

  • Method: A competitive binding assay was performed using [³H]1,25-(OH)₂D₃ and varying concentrations of the unlabeled test compounds.[1][2]

Visualization of Pathways and Workflows

Vitamin D Signaling Pathway

VitaminD_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Vitamin D Analog (e.g., 1,24,25-(OH)₃D₃) VDR Vitamin D Receptor (VDR) Vitamin_D->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Gene Target Gene (e.g., Calbindin-D9K) VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., Calbindin) mRNA->Protein Translation Biological_Response Biological Response (e.g., Intestinal Calcium Absorption) Protein->Biological_Response Leads to

Caption: Generalized Vitamin D receptor (VDR) signaling pathway.

Experimental Workflow for In Vivo Comparison

Experimental_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_analysis Analysis (18h Post-Injection) Animal_Model Vitamin D-Deficient Rat Model Injection Intrajugular Injection of Test Compounds Animal_Model->Injection Sacrifice Animal Sacrifice Injection->Sacrifice Sample_Collection Blood & Duodenum Collection Sacrifice->Sample_Collection Ca_Absorption Intestinal Ca Absorption (⁴⁵Ca Assay) Sample_Collection->Ca_Absorption Bone_Mobilization Bone Ca Mobilization (Serum Ca Measurement) Sample_Collection->Bone_Mobilization Gene_Expression Calbindin-D9K Protein & mRNA Analysis Sample_Collection->Gene_Expression

Caption: Workflow of the in vivo comparison experiments.

References

Navigating the Nuances of Vitamin D Analogs: A Comparative Guide to 1α,24,25-Trihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental results is paramount. This guide provides a comprehensive comparison of 1α,24,25-Trihydroxyvitamin D2, a key metabolite of vitamin D2, with other significant vitamin D analogs. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to illuminate the factors influencing experimental outcomes and foster greater consistency in future research.

Understanding the Landscape of Vitamin D Analogs

1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a product of the metabolism of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂) by the enzyme CYP24A1.[1][2][3] Its biological activity and, consequently, the reproducibility of experimental findings, are intrinsically linked to its interaction with the Vitamin D Receptor (VDR) and subsequent downstream signaling events. While extensive quantitative data for 1α,24,25-(OH)₃D₂ is not as abundant as for its precursor or for vitamin D3 analogs, comparisons with related compounds offer valuable insights.

Quantitative Comparison of Biological Activity

The biological potency of vitamin D analogs is typically assessed through their binding affinity to the VDR and their ability to activate or repress gene transcription. The following table summarizes available data for key vitamin D analogs to provide a comparative context for 1α,24,25-(OH)₃D₂. It is important to note that direct quantitative values (Ki or EC50) for 1α,24,25-(OH)₃D₂ are not consistently reported in publicly available literature. Therefore, qualitative comparisons and data from closely related 24-hydroxylated analogs are included to provide a fuller picture.

CompoundTargetAssay TypeResultReference
1α,25-(OH)₂D₃ (Calcitriol) Human VDRCompetitive BindingIC₅₀ ≈ 0.1-1 nM[4]
VDR-mediated TranscriptionReporter Gene AssayEC₅₀ ≈ 0.1-1 nM[4]
1α,25-(OH)₂D₂ Chick Intestinal VDRCompetitive Binding1/5 to 1/10 as active as 1α,25-(OH)₂D₃[5]
Rat VDRCompetitive BindingEqual activity to 1α,25-(OH)₂D₃[6]
24-epi-1α,25-(OH)₂D₂ Chick Intestinal VDRCompetitive BindingOne-third as active as 1α,25-(OH)₂D₃[6]
1α,24(R),25-(OH)₃D₃ VDRCompetitive BindingSubstantial affinity for the VDR[7]
1α,24,25-(OH)₃D₂ VDRGeneral ActivityConsidered a product of inactivation pathway[8]

Note: IC₅₀ and EC₅₀ values can vary significantly based on the specific experimental conditions, cell lines, and assay formats used.

Factors Influencing Reproducibility in Vitamin D Research

The reproducibility of experimental results with vitamin D analogs can be influenced by a multitude of factors:

  • Compound Purity and Stability: The chemical synthesis of vitamin D analogs can be complex, and impurities can lead to off-target effects. Furthermore, these compounds can be sensitive to light, heat, and oxidation, necessitating careful storage and handling.

  • Cell Line Authentication and Passage Number: Different cell lines can exhibit varying expression levels of the VDR and other co-regulatory proteins, leading to different responses. Regular authentication and consistent use of early passage numbers are crucial.

  • Assay Conditions: Variations in incubation times, serum concentrations in cell culture media (which can contain endogenous vitamin D), and the specific reporter constructs used in transactivation assays can all impact the results.

  • Metabolism of Analogs: The expression and activity of metabolic enzymes like CYP24A1 can vary between cell types and tissues, affecting the local concentration and activity of the administered analog.[1][2]

Experimental Protocols

To facilitate the reproduction of key experiments, detailed methodologies for common assays are provided below.

Protocol 1: Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

Materials:

  • Purified full-length recombinant human VDR

  • [³H]-1α,25-(OH)₂D₃ (radioligand)

  • Test compound (1α,24,25-(OH)₃D₂) and reference compounds (e.g., 1α,25-(OH)₂D₃)

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a multi-well plate, combine the purified VDR, a fixed concentration of [³H]-1α,25-(OH)₂D₃, and varying concentrations of the unlabeled competitor.

  • Include wells for total binding (radioligand and VDR only) and non-specific binding (radioligand, VDR, and a saturating concentration of unlabeled 1α,25-(OH)₂D₃).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each competitor concentration and plot the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

Protocol 2: VDR-Mediated Transcriptional Reporter Gene Assay

This assay measures the ability of a compound to activate VDR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, MCF-7)

  • An expression vector for the human VDR

  • A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • Cell culture medium and supplements

  • Transfection reagent

  • Test compound and reference compounds

  • Lysis buffer and substrate for the reporter enzyme

Procedure:

  • Co-transfect the cells with the VDR expression vector and the VDRE-reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test and reference compounds.

  • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

  • Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).

  • Plot the normalized reporter activity against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The biological effects of 1α,24,25-(OH)₃D₂ are primarily mediated through the Vitamin D Receptor. The following diagrams illustrate the canonical VDR signaling pathway and a typical experimental workflow for evaluating vitamin D analogs.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,24,25(OH)3D2 1a,24,25(OH)3D2 VDR VDR 1a,24,25(OH)3D2->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Optional) cluster_analysis Data Analysis Synthesis Synthesis of 1a,24,25-(OH)3D2 Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding VDR Binding Assay (IC50) Purification->Binding Reporter Reporter Gene Assay (EC50) Purification->Reporter Data Comparative Data Analysis & Reproducibility Assessment Binding->Data Cellular Cell-based Assays (e.g., Proliferation, Differentiation) Reporter->Cellular Reporter->Data Animal Animal Model Studies (e.g., Calcium Metabolism) Cellular->Animal Cellular->Data Animal->Data

References

Evaluating Off-Target Effects of 1α,24,25-Trihydroxy VD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1α,24,25-Trihydroxy Vitamin D2 (1,24,25-(OH)₃D₂) with other vitamin D analogs, focusing on its on-target and potential off-target effects. The information is intended to assist researchers in designing experiments and evaluating the therapeutic potential and safety profile of this metabolite.

Introduction

1α,24,25-Trihydroxy Vitamin D2 is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1,25-(OH)₂D₂). It is formed through the action of the enzyme CYP24A1, which is a key regulator of vitamin D homeostasis. While often considered part of a catabolic pathway, emerging evidence suggests that 1,24,25-(OH)₃D₂ may possess its own biological activities. Understanding its interaction with the Vitamin D Receptor (VDR) and its broader effects on other cellular pathways is crucial for evaluating its therapeutic index and potential for off-target effects.

On-Target Activity: Vitamin D Receptor (VDR) Activation

The primary on-target effect of vitamin D analogs is the activation of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, cell differentiation, and immune function.

Comparative VDR Binding Affinity
CompoundRelative Binding Affinity vs. CalcitriolReference
1α,24,25-Trihydroxy VD2 Data not available; expected to be slightly lower than Calcitriol-
1α,25-dihydroxyvitamin D2 77% (slightly less efficient)[1]
Calcipotriol Similar to Calcitriol
Paricalcitol Similar to Calcitriol
VDR-Mediated Gene Expression: CYP24A1 Induction

Activation of the VDR by vitamin D analogs leads to the induction of target genes, such as CYP24A1, the enzyme responsible for vitamin D catabolism. The potency of an analog in inducing CYP24A1 expression is a measure of its transcriptional activity.

CompoundRelative Potency for CYP24A1 InductionReference
1α,24,25-Trihydroxy VD2 Data not available-
1,24-dihydroxyvitamin D2 Less potent than Calcitriol
Calcitriol (1,25-(OH)₂D₃) High[2]
Paricalcitol High

Off-Target Effects: Evaluation and Comparison

Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target. For vitamin D analogs, a key concern is the potential for hypercalcemia, which results from excessive activation of calcium transport mechanisms. Furthermore, interactions with other nuclear receptors can lead to a range of unintended biological responses.

In Vivo Calcemic Effects

The primary dose-limiting side effect of potent VDR activators is hypercalcemia (elevated blood calcium levels) and hypercalciuria (elevated urine calcium levels). Analogs with a wider therapeutic window exhibit potent VDR-mediated effects with reduced calcemic liability.

CompoundEffect on Serum CalciumEffect on Urine CalciumReference
1α,24,25-Trihydroxy VD2 Data not availableData not available-
1,24-dihydroxyvitamin D2 Less potent in raising serum calcium compared to CalcitriolLess potent in raising urine calcium compared to Calcitriol
Calcitriol (1,25-(OH)₂D₃) Potent increasePotent increase
Calcipotriol Minimal effect at therapeutic dosesMinimal effect at therapeutic doses
Paricalcitol Less calcemic than CalcitriolLess calcemic than Calcitriol[2]
Potential for Off-Target Nuclear Receptor Activation

Vitamin D analogs, due to their steroidal structure, have the potential to interact with other nuclear receptors. Screening for such off-target activations is a critical step in safety assessment.

Commonly Screened Nuclear Receptors for Off-Target Activity:

  • Androgen Receptor (AR)

  • Estrogen Receptor (ER)

  • Glucocorticoid Receptor (GR)

  • Progesterone Receptor (PR)

  • Thyroid Hormone Receptor (TR)

  • Pregnane X Receptor (PXR)

  • Constitutive Androstane Receptor (CAR)

  • Liver X Receptor (LXR)

  • Farnesoid X Receptor (FXR)

Experimental Protocols

Competitive VDR Binding Assay

Objective: To determine the relative binding affinity of a test compound for the Vitamin D Receptor.

Methodology:

  • Receptor Preparation: Prepare a source of VDR, such as a cell lysate from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant VDR.

  • Radioligand: Use a high-affinity radiolabeled VDR ligand, such as [³H]-calcitriol.

  • Competition: Incubate a fixed concentration of the radioligand and VDR with increasing concentrations of the unlabeled test compound (1α,24,25-Trihydroxy VD2) and a known competitor (unlabeled calcitriol).

  • Separation: Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor. Calculate the IC50 (the concentration of the competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Hypercalcemia Assay in Rodents

Objective: To assess the in vivo calcemic effects of a test compound.

Methodology:

  • Animal Model: Use vitamin D-deficient rats or mice to increase sensitivity to the calcemic effects of the test compounds.

  • Dosing: Administer the test compound (1α,24,25-Trihydroxy VD2), a positive control (calcitriol), and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 7 days).

  • Sample Collection: Collect blood samples at baseline and at various time points after dosing. Collect urine over a 24-hour period.

  • Biochemical Analysis: Measure serum and urine calcium and creatinine concentrations using standard biochemical assays.

  • Data Analysis: Compare the changes in serum and urine calcium levels (normalized to creatinine for urine) between the different treatment groups.

Off-Target Nuclear Receptor Activation Panel

Objective: To screen for unintended activation of other nuclear receptors by the test compound.

Methodology:

  • Cell-Based Assays: Utilize commercially available cell lines that are engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (1α,24,25-Trihydroxy VD2) and known agonists for each nuclear receptor as positive controls.

  • Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Express the results as fold activation over the vehicle control. A significant increase in reporter activity indicates potential off-target activation of that nuclear receptor.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus VD2 1α,24,25-(OH)₃VD₂ VDR VDR VD2->VDR Binds to RXR RXR VDR->RXR Heterodimerizes with VDRE VDRE (Gene Promoter) VDR->VDRE Binds to RXR->VDRE Binds to mRNA mRNA Transcription VDRE->mRNA Initiates Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Calcium Homeostasis) Protein->Response

Caption: Canonical VDR signaling pathway activated by 1α,24,25-Trihydroxy VD2.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation VDR_Binding VDR Binding Assay Gene_Expression Gene Expression Analysis (e.g., CYP24A1 induction) VDR_Binding->Gene_Expression Informs potency Off_Target_Screen Off-Target Nuclear Receptor Panel VDR_Binding->Off_Target_Screen Primary target assessment Calcemic_Effects Calcemic Effect Assay (Serum & Urine Calcium) Gene_Expression->Calcemic_Effects Predicts in vivo activity Off_Target_Screen->Calcemic_Effects Assesses safety profile Logical_Comparison VD2 1α,24,25-(OH)₃VD₂ + Moderate VDR Affinity + Lower Calcemic Potential (Predicted) Calcitriol Calcitriol ++ High VDR Affinity ++ High Calcemic Potential VD2->Calcitriol Lower Predicted Calcemic Risk Analogs Other Analogs (e.g., Paricalcitol) + High VDR Affinity + Lower Calcemic Potential VD2->Analogs Similar Therapeutic Profile Calcitriol->Analogs Higher Calcemic Risk

References

Comparative Guide to the Structure-Activity Relationship of 1α,24,25-Trihydroxyvitamin D2 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) analogs, focusing on their structure-activity relationships (SAR). The information presented is intended to aid in the research and development of novel vitamin D analogs with therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway.

Introduction

1α,24,25-trihydroxyvitamin D2 is a metabolite of vitamin D2 that, along with its synthetic analogs, exhibits a range of biological activities. These compounds primarily exert their effects through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune function. The therapeutic potential of vitamin D analogs is often limited by their calcemic side effects. Consequently, a significant area of research focuses on synthesizing analogs with dissociated effects, i.e., potent anti-proliferative and pro-differentiating activities with minimal impact on calcium metabolism. This guide explores how structural modifications to the 1α,24,25-(OH)₃VD₂ molecule influence its biological activity profile.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various 1α,24,25-trihydroxyvitamin D2 analogs and related compounds. These tables facilitate a direct comparison of their potency in key biological assays.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (%) vs. 1α,25-(OH)₂D₃Reference
1α,25-(OH)₂D₃100[1][2]
1α,25-(OH)₂D₂100[2]
24-epi-1α,25-(OH)₂D₂~33[1][3]
1α,24R,25-(OH)₃D₃Lower than 1α,25-(OH)₂D₃[4]

Table 2: In Vitro Differentiation-Inducing Activity (HL-60 Cells)

CompoundRelative Potency vs. 1α,25-(OH)₂D₃AssayReference
1α,25-(OH)₂D₃100%NBT Reduction[5]
1α,25-(OH)₂D₂Comparable to 1α,25-(OH)₂D₃NBT Reduction[6]
24-epi-1α,25-(OH)₂D₂Comparable to 1α,25-(OH)₂D₃NBT Reduction[5]

Table 3: In Vivo Calcemic Activity

CompoundRelative Calcemic Activity vs. 1α,25-(OH)₂D₃Animal ModelReference
1α,25-(OH)₂D₃HighRat[3]
1α,25-(OH)₂D₂Similar to 1α,25-(OH)₂D₃Rat[3]
24-epi-1α,25-(OH)₂D₂~50% of 1α,25-(OH)₂D₃Rat[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated 1α,25-dihydroxyvitamin D₃).

  • Test Compounds: 1α,24,25-Trihydroxyvitamin D2 analogs.

  • Unlabeled Competitor: Non-radiolabeled 1α,25(OH)₂D₃ for determining non-specific binding.

  • Assay Buffer: Tris-HCl buffer containing EDTA, DTT, and KCl.

  • Separation Medium: Hydroxylapatite slurry or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled competitor.

  • In microcentrifuge tubes, incubate the VDR preparation with the radioligand in the presence of either buffer (for total binding), excess unlabeled competitor (for non-specific binding), or varying concentrations of the test compound.

  • Incubate the mixture at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.

  • Separate the bound from the free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.

  • Wash the pellet or filter to remove unbound radioligand.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay assesses the ability of vitamin D analogs to induce the differentiation of human promyelocytic leukemia (HL-60) cells into mature monocytes/macrophages. Differentiated cells gain the ability to produce superoxide anions, which can be measured by the reduction of nitroblue tetrazolium (NBT) to a blue formazan precipitate.

Materials:

  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: 1α,24,25-Trihydroxyvitamin D2 analogs.

  • NBT Solution: Nitroblue tetrazolium dissolved in phosphate-buffered saline (PBS).

  • PMA (Phorbol 12-myristate 13-acetate): To stimulate superoxide production.

  • Solubilizing Agent: e.g., Dimethyl sulfoxide (DMSO) or 2M HCl.

Procedure:

  • Seed HL-60 cells in a 96-well plate at a suitable density.

  • Treat the cells with varying concentrations of the test compounds or vehicle control for a period of 72-96 hours.

  • After the incubation period, centrifuge the plate and remove the supernatant.

  • Add a solution of NBT and PMA to each well and incubate for 1-2 hours at 37°C.

  • Stop the reaction by adding a solubilizing agent to dissolve the formazan crystals.[7]

  • Measure the absorbance of the blue formazan product at a wavelength of 570 nm using a microplate reader.

  • The increase in absorbance is proportional to the extent of cell differentiation.

In Vivo Hypercalcemic Activity Assay

This assay evaluates the potential of vitamin D analogs to cause hypercalcemia in a rodent model.

Materials:

  • Animal Model: Male Sprague-Dawley rats or Swiss albino mice, maintained on a standard diet.

  • Test Compounds: 1α,24,25-Trihydroxyvitamin D2 analogs dissolved in a suitable vehicle (e.g., ethanol/propylene glycol).

  • Vehicle Control.

  • Blood Collection Supplies.

  • Calcium Assay Kit.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer the test compounds or vehicle control to the animals via intraperitoneal (i.p.) or oral (p.o.) route for a specified number of days.

  • Collect blood samples from the animals at predetermined time points after the last dose (e.g., 24 hours).

  • Separate the serum from the blood samples by centrifugation.

  • Measure the serum calcium concentration using a commercially available calcium assay kit.

  • Compare the serum calcium levels of the treated groups with the vehicle control group to determine the hypercalcemic effect of the analogs.

Mandatory Visualization

Signaling Pathway

The primary mechanism of action for 1α,24,25-trihydroxyvitamin D2 analogs is through the activation of the Vitamin D Receptor (VDR). The following diagram illustrates the canonical VDR signaling pathway.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD2_Analog 1α,24,25-(OH)₃VD₂ Analog VDR_cyto VDR VD2_Analog->VDR_cyto Binding VDR_RXR_cyto VDR-RXR Heterodimer RXR_cyto RXR VDR_RXR_nuc VDR-RXR VDR_RXR_cyto->VDR_RXR_nuc Nuclear Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_nuc->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Cell Differentiation) Gene_Transcription->Biological_Response

Canonical Vitamin D Receptor (VDR) signaling pathway.
Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of 1α,24,25-trihydroxyvitamin D2 analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1α,24,25-(OH)₃VD₂ Analogs VDR_Binding VDR Binding Assay (IC₅₀) Synthesis->VDR_Binding Cell_Differentiation Cell Differentiation Assay (e.g., HL-60 NBT) Synthesis->Cell_Differentiation Reporter_Assay Reporter Gene Assay (EC₅₀) Synthesis->Reporter_Assay Calcemic_Activity Hypercalcemic Activity (Serum Calcium) Cell_Differentiation->Calcemic_Activity Lead Compound Selection Antitumor_Efficacy Antitumor Efficacy (Xenograft models) Calcemic_Activity->Antitumor_Efficacy

General workflow for the evaluation of VD₂ analog activity.

Conclusion

The structure-activity relationship of 1α,24,25-trihydroxyvitamin D2 analogs is a complex field with significant therapeutic implications. Modifications to the side chain, particularly at the C24 position, can profoundly impact VDR binding affinity, cellular differentiation-inducing potential, and in vivo calcemic activity. The data presented in this guide highlights the potential for developing analogs with a favorable therapeutic window. The detailed experimental protocols and workflow diagrams provide a framework for the continued investigation and development of novel 1α,24,25-(OH)₃VD₂ analogs for various clinical applications. Further research is warranted to fully elucidate the SAR of this promising class of compounds.

References

Safety Operating Guide

1alpha, 24, 25-Trihydroxy VD2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1alpha, 24, 25-Trihydroxy VD2, a vitamin D analog, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. Improper handling of chemical waste can lead to environmental contamination and may result in significant penalties.[1] This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals.

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is irritating to the eyes, respiratory system, and skin.[2] It may also be harmful to the aquatic environment.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid ingestion and inhalation of the compound.[3]

  • Prevent the formation of dust if handling a solid form.[3]

  • Handle in a well-ventilated area.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure or reaction.

ConditionTemperatureDurationAdditional Notes
Long-term Storage -80°C or -20°CUp to 6 monthsProtect from light, store under nitrogen.[4][5]
Short-term Storage 2-8°C or -20°CUp to 1 monthProtect from light, store under nitrogen.[3][4]
Chemical Stability Stable under recommended storage conditions.[3]N/AAvoid strong oxidizing/reducing agents and strong acids/alkalis.[2][3]

Step-by-Step Disposal Protocol

This protocol follows general laboratory hazardous waste guidelines and specific information for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

In case of potential dust or aerosol generation, respiratory protection should be used.[3]

Step 2: Waste Characterization

While the compound is considered non-hazardous for transport, its potential environmental harm and irritant properties require it to be disposed of as chemical waste.[3] Do not dispose of it in the regular trash or down the drain.[1][3] All chemical waste disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[1]

Step 3: Waste Containment
  • Select a Compatible Container: Choose a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[6] The container must be free from damage and have a secure, leak-proof screw cap.[1][7]

  • Contain the Waste:

    • For solid waste: Carefully sweep or shovel the material into the container, avoiding the creation of dust.[3]

    • For solutions: Transfer the liquid waste into the container.

  • Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for expansion.[7]

  • Secure Closure: Keep the container securely capped at all times, except when adding waste.[6][7]

Step 4: Labeling the Waste Container

Properly labeling waste containers is a critical regulatory requirement.[7] The label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound" and any other constituents (e.g., solvents).

  • The building and room number where the waste was generated.[7]

Step 5: Segregation and Storage
  • Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][7]

  • Segregate Incompatibles: Store the waste away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[3][7]

  • Secondary Containment: Use a secondary containment system to prevent spills from spreading.[1]

  • Inspect Regularly: Inspect the SAA weekly for any signs of container leakage.[7]

Step 6: Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][6] Follow your institution's specific procedures for requesting a waste pickup. Full or partially filled containers that have been stored for up to one year must be removed by EH&S.[7][8]

Spill and Leak Procedures

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, prevent further leakage if it is safe to do so.[3]

  • Contain the spill by picking up and arranging disposal without creating dust.[3]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.[3]

Disposal Workflow

DisposalWorkflow A Waste Generation (Unused 1α,24,25-Trihydroxy VD2, Contaminated Materials) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Characterize as Chemical Waste B->C D Step 3: Contain Waste in Compatible, Sealed Container C->D E Step 4: Label Container 'Hazardous Waste' & Contents D->E F Step 5: Store in SAA (Segregated from Incompatibles) E->F G Step 6: Contact EH&S for Waste Pickup F->G H Final Disposal (by Licensed Contractor) G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 1α,24,25-Trihydroxy VD2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1α,24,25-Trihydroxy VD2, a vitamin D analog, must adhere to stringent safety protocols to mitigate potential hazards.[1][2][3] While the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, it is classified as a substance that can cause irritation to the eyes, respiratory system, and skin.[3] Therefore, the adoption of comprehensive personal protective equipment (PPE) and standardized handling and disposal procedures is imperative for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with 1α,24,25-Trihydroxy VD2 to prevent accidental exposure. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory activities.

PPE CategoryItemSpecifications and Use
Primary Protection Safety GogglesMust be worn at all times to protect against splashes and airborne particles.[3][4]
Lab CoatA standard lab coat should be worn to protect skin and clothing from contamination.[4]
GlovesChemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[3][4]
Secondary Protection RespiratorRecommended, especially when handling the compound outside of a fume hood or in case of dust formation, to avoid inhalation.[2][3]
Heavy Rubber GlovesAdvised for spill cleanup and waste disposal procedures.[3]
Rubber BootsRecommended for spill cleanup to protect feet from exposure.[3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of 1α,24,25-Trihydroxy VD2 and ensuring a safe laboratory environment.

Handling:

  • Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[2]

  • Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to minimize inhalation risks.

  • Avoid Dust Formation: When working with the solid form, take care to avoid creating dust.[2]

Storage:

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[2]

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.[2]

Disposal Plan

The disposal of 1α,24,25-Trihydroxy VD2 and any contaminated materials must be conducted in accordance with local, state, and federal environmental regulations.

  • Waste Collection: Sweep up any solid waste, place it in a sealed bag or container, and hold it for waste disposal.[3]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to ensure proper and compliant disposal.[3]

  • Environmental Protection: Do not allow the product to enter drains, as it may be harmful to the aquatic environment.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of 1α,24,25-Trihydroxy VD2.

G cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol A Don Appropriate PPE B Handle in Ventilated Area A->B C Weigh/Transfer Compound B->C D Prepare Solution (if applicable) C->D S1 Evacuate Area C->S1 In case of spill E Collect Waste (Solid & Liquid) D->E Post-Experiment S2 Don Additional PPE (Respirator, Heavy Gloves) S1->S2 S3 Contain and Collect Spill S2->S3 S4 Decontaminate Area S3->S4 S4->E Collect contaminated materials F Segregate and Label Waste E->F G Store in Designated Area F->G H Contact Authorized Waste Disposal Service G->H

Safe Handling and Disposal Workflow

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。